2-Chloroadenosine
説明
Classification as a Modified Adenosine (B11128) Analog
2-Chloroadenosine is classified as a modified adenosine analog. This classification stems from its structural similarity to adenosine, with a key modification: the presence of a chlorine atom at the 2-position of the purine (B94841) ring ontosight.aitocris.com. This structural alteration confers distinct pharmacokinetic and pharmacodynamic properties compared to endogenous adenosine, potentially leading to advantages in terms of potency, selectivity, and duration of action ontosight.ai. It is also described as an adenosine deaminase-resistant analog of adenosine, contributing to its metabolic stability researchgate.net.
Historical Context of Research on this compound
Research into adenosine and its analogs, including this compound, has a history rooted in understanding the diverse physiological roles of adenosine. Early studies explored the effects of adenosine on various systems, paving the way for the investigation of synthetic analogs with modified properties. Research involving this compound dates back several decades, with publications appearing as early as the late 1950s concerning its chemical synthesis acs.org. By the late 1980s and 1990s, studies began to focus on its biological activities, such as its effects on neurotransmitter release and its potential as an anticonvulsant tocris.comnih.govacs.org. The development of this compound and other analogs allowed researchers to probe the different adenosine receptor subtypes and their specific roles in various tissues and physiological responses tandfonline.com.
Overview of Research Significance and Broad Applications
The research significance of this compound lies in its utility as a pharmacological tool to study adenosine receptors and their downstream signaling pathways rndsystems.comresearchgate.net. Its metabolic stability and agonist activity at adenosine receptors make it valuable for investigating the complex roles of adenosine in health and disease drugbank.comrndsystems.com.
Research on this compound has explored broad applications across various fields:
Neuroscience: Studies have investigated its effects on neurotransmission, seizures, and neuroprotection ontosight.aitocris.comnih.govtandfonline.com. For instance, research has shown its ability to suppress amygdala-kindled seizures in animal models rndsystems.comtocris.com.
Cardiovascular Research: Due to its vasodilatory effects, its potential in conditions like angina pectoris and hypertension has been explored ontosight.ai. Studies have compared the effects of different administration routes of this compound on coronary blood flow oup.com.
Cancer Research: Adenosine and its analogs, including this compound, have been studied for their potential to modulate immune responses and inhibit tumor growth ontosight.ai. Research indicates its ability to induce apoptosis in various cell lines and inhibit DNA synthesis, particularly in cancer cells researchgate.netresearchgate.netresearchgate.net.
Inflammation and Immunology: Adenosine plays a role in regulating inflammation, and this compound, as an adenosine receptor agonist, has been investigated for its anti-inflammatory and immunomodulatory effects ontosight.airesearchgate.net.
Cellular Transport Studies: this compound has been used to study nucleoside transport mechanisms in cells nih.gov.
These diverse areas of research highlight the broad significance of this compound as a probe for understanding adenosine signaling and its potential as a lead compound for therapeutic development.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | rndsystems.comtocris.comuni.lu |
| Molecular Weight | 301.69 | rndsystems.comtocris.comzhanggroup.org |
| PubChem CID | 8974 | tocris.comuni.luzhanggroup.org |
| CAS Number | 146-77-0 | rndsystems.comtocris.com |
| Purity (Typical) | ≥98% (HPLC) | rndsystems.comtocris.com |
| Solubility (Water) | Soluble up to 25 mM | rndsystems.comtocris.com |
| Solubility (DMSO) | Soluble up to 100 mM | rndsystems.comtocris.com |
| Classification | Metabolically stable adenosine analog | drugbank.comrndsystems.comtocris.com |
| Primary Activity | Adenosine receptor agonist (non-selective) | rndsystems.comtocris.com |
Table 2: Adenosine Receptor Binding Affinity (Ki values)
| Receptor Subtype | Ki (nM) | Source |
| A₁ | 300 | rndsystems.comtocris.com |
| A₂A | 80 | rndsystems.comtocris.com |
| A₃ | 1900 | rndsystems.comtocris.com |
Note: Ki values indicate the binding affinity of the compound to the receptor, with lower values representing higher affinity.
Research findings demonstrate that this compound can induce apoptosis in various cell types, acting through either adenosine receptors or via intracellular uptake followed by metabolic transformations into nucleotide analogs researchgate.netresearchgate.net. These nucleotide analogs can function as antimetabolites, affecting DNA synthesis researchgate.net. Studies in human prostate cancer cells (PC3) showed that this compound inhibited DNA synthesis, leading to cell accumulation in the S-phase researchgate.netresearchgate.net. This inhibition was attributed to the formation of 2-chloro nucleotides that inhibit enzymes essential for DNA biosynthesis researchgate.netresearchgate.net. Furthermore, combining this compound with cell cycle checkpoint dysregulators has shown enhanced cytotoxic effects in research settings researchgate.net.
In the context of neurological research, this compound has been used to investigate mechanisms of presynaptic inhibition and the role of adenosine receptors in modulating neurotransmitter release nih.gov. Studies at the mouse neuromuscular junction, for example, have explored how this compound affects spontaneous acetylcholine (B1216132) release, highlighting the complex interplay of adenosine receptor subtypes and protein kinases in this process nih.gov.
Research also indicates that this compound can be transported into cells via nucleoside transporters, similar to other nucleosides like uridine (B1682114) and adenosine nih.gov. This uptake mechanism is saturable and can be inhibited by compounds like nitrobenzylthioinosine nih.gov.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYYZIIJIXVFW-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017134 | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146-77-0, 103090-47-7, 81012-94-4 | |
| Record name | 2-Chloroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroadenosinehemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroadenosine hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of 2 Chloroadenosine
Adenosine (B11128) Receptor Agonism Profile
2-Chloroadenosine is known to act as an agonist at multiple adenosine receptor subtypes. hellobio.commybiosource.comrndsystems.comresearchgate.netadooq.comtocris.comabcam.com This agonistic activity contributes to its diverse pharmacological effects.
Agonistic Activity at Adenosine A1 Receptors
This compound demonstrates agonistic activity at adenosine A1 receptors. hellobio.commybiosource.comrndsystems.comresearchgate.netnih.gov Studies have indicated that this compound is a preferential agonist of adenosine A1 receptors. nih.gov Activation of A1 receptors by this compound has been shown to influence various physiological processes, including neuronal activity. nih.govnih.gov For instance, it has been observed to raise the threshold for electroconvulsions in mice and potentiate the activity of certain anticonvulsant drugs. nih.gov In rat neostriatum, this compound has been shown to slightly decrease basal dopamine (B1211576) levels and counteract haloperidol-stimulated dopamine release via A1 receptors. nih.gov
Agonistic Activity at Adenosine A2A Receptors
This compound also exhibits agonistic activity at adenosine A2A receptors. hellobio.commybiosource.comrndsystems.comresearchgate.net Research has explored the effects of this compound at A2A receptors in various contexts, including in vivo studies examining pharmacokinetic-haemodynamic relationships. hellobio.comnih.gov Activation of A2A receptors by this compound can lead to effects such as a reduction in blood pressure and changes in heart rate. nih.gov
Agonistic Activity at Adenosine A2B Receptors
Evidence suggests that this compound acts as an agonist at adenosine A2B receptors. researchgate.netnih.govahajournals.org Studies in human progenitor smooth muscle cells have shown that this compound inhibits proliferation and migration, an effect mediated by A2B receptors. nih.gov This agonistic activity at A2B receptors can lead to an increase in cyclic AMP and influence cell cycle regulatory proteins. nih.gov Furthermore, studies in cardiac fibroblasts indicate that this compound inhibits growth through the activation of A2B receptors. ahajournals.org
Agonistic Activity at Adenosine A3 Receptors
This compound is also reported to have agonistic activity at adenosine A3 receptors. mybiosource.comrndsystems.comresearchgate.net While some sources indicate it as an agonist at A3 receptors, others suggest that the efficacy of adenosine derivatives at the A3 receptor appears sensitive to small structural changes. nih.gov Studies investigating neutrophil degranulation have shown that this compound reduced degranulation, and this effect was strongly reversed by an A1/A3 antagonist, suggesting involvement of A3 receptors. nih.gov
Receptor Binding Affinities (Ki Values) for Subtypes
The binding affinity of this compound for different adenosine receptor subtypes has been quantified by Ki values. These values provide insight into the potency of this compound at each receptor.
Here is a summary of reported Ki values for this compound at adenosine receptor subtypes:
These values indicate that this compound generally exhibits higher affinity for A2A receptors compared to A1 and A3 receptors.
Intracellular Metabolism and Stability
A key characteristic of this compound is its enhanced metabolic stability compared to endogenous adenosine. ontosight.aitocris.comabcam.comresearchgate.net This is primarily due to its resistance to deamination by adenosine deaminase. researchgate.net This metabolic stability contributes to its longer half-life, making it a useful tool for research. ontosight.ai
While resistant to adenosine deaminase, this compound can undergo intracellular phosphorylation. nih.gov Studies suggest that an intracellular phosphorylation/activation reaction plays a role in this compound-mediated effects in some cell types. nih.gov The presence of a chlorine atom at the 2-position has been shown to increase the stability of this compound against acid hydrolysis compared to adenosine. researchgate.net
Resistance to Adenosine Deaminase Degradation
A key characteristic distinguishing this compound from adenosine is its marked resistance to degradation by adenosine deaminase (ADA). nih.gov Adenosine deaminase is a crucial enzyme in purine (B94841) metabolism, responsible for the irreversible deamination of adenosine to inosine. hmdb.ca This enzymatic conversion is a primary pathway for regulating extracellular and intracellular adenosine concentrations. oup.com The presence of the chlorine atom at the C2 position of the purine ring in this compound sterically hinders or otherwise impedes the action of ADA, rendering the analog largely resistant to this metabolic inactivation pathway. nih.govnih.gov This resistance contributes significantly to the longer half-life and sustained biological activity of this compound compared to adenosine. nih.gov Studies have shown that while adenosine is rapidly degraded by ADA, this compound remains largely uncleaved, even in the presence of ADA inhibitors like coformycin (B1669288), which are added to experimental systems to preserve endogenous adenosine. nih.gov
Intracellular Phosphorylation and 2-ChloroATP Formation
Following cellular uptake, this compound undergoes intracellular phosphorylation, primarily by adenosine kinase. nih.gov This process is analogous to the initial step in the metabolic activation of adenosine. Sequential phosphorylation steps convert this compound into its monophosphate, diphosphate (B83284), and ultimately, its active triphosphate form, 2-chloroATP. nih.govnih.gov The formation of 2-chloroATP is considered a critical step for some of the intracellular effects of this compound, particularly those related to cytotoxicity and interference with nucleic acid metabolism. nih.govnih.gov Research indicates that the apoptosis induced by this compound in certain cell types is dependent on its intracellular metabolism and conversion to 2-chloroATP. nih.gov The conversion of this compound to 2-chloroATP is reported to be efficient in some cell lines. nih.gov
Impact on Intracellular ATP Levels and Energy Homeostasis
The intracellular metabolism of this compound and the accumulation of its phosphorylated derivatives, including 2-chloroATP, can impact cellular energy homeostasis. Studies have observed a decrease in intracellular ATP concentrations in cells treated with this compound. nih.gov This depletion of ATP, alongside the accumulation of 2-chloroATP, is thought to contribute to the cytotoxic effects of this compound in certain contexts, such as in leukemic B-cells. nih.gov The mechanism by which this compound leads to ATP depletion may involve complex interactions with cellular metabolic pathways and the phosphorylation machinery. Inhibition of AMP deaminase has been shown to prevent ATP depletion and reduce the cytotoxicity induced by this compound, suggesting a link between purine metabolism, ATP levels, and the analog's effects. nih.gov
Nucleoside Transport Mechanisms
The entry of this compound into cells is primarily facilitated by nucleoside transporters embedded in the cell membrane. Understanding these transport mechanisms is crucial for comprehending the cellular uptake and subsequent intracellular actions of this compound.
Interaction with Equilibrative Nucleoside Transporters (ENTs)
This compound is transported across cell membranes by equilibrative nucleoside transporters (ENTs). researchgate.netnih.govtandfonline.com ENTs are a family of integral membrane proteins responsible for the bidirectional transport of nucleosides and nucleoside analogs down their concentration gradients. guidetopharmacology.orgnih.gov The predominant subtypes involved in this compound transport appear to be ENT1 and ENT2. tandfonline.comphysiology.org Studies using human erythrocytes have demonstrated that this compound enters these cells via the same nucleoside carrier responsible for the transport of other nucleosides. nih.gov Research using nucleoside transporter deficient cells transfected with specific ENT variants has confirmed that this compound is a substrate for both ENT1 and ENT2. tandfonline.com The affinity of this compound for these transporters can vary depending on the specific ENT subtype and cellular context. tandfonline.comsolvobiotech.com For instance, ENT4, another member of the ENT family, can also transport this compound, particularly at acidic pH, with affinities comparable to other SLC29 family members. guidetopharmacology.orgsolvobiotech.com The transport of this compound by ENTs can be regulated by various factors, including protein kinases. nih.govtandfonline.com
Saturable Uptake Mechanisms in Specific Cell Types
Saturable uptake mechanisms for this compound have been observed in specific cell types, indicating carrier-mediated transport. nih.gov In human erythrocytes, for example, the uptake of this compound exhibits saturable kinetics, with a determined apparent Km value. nih.gov This saturable uptake is characteristic of transport systems that involve a finite number of transporter proteins on the cell surface. nih.gov The observation of saturable uptake in human erythrocytes suggests that this compound entry into these cells is mediated by a specific nucleoside carrier system. nih.gov
Inhibition of Uridine (B1682114) Influx and Nitrobenzylthioinosine Binding
This compound has been shown to interact with nucleoside transporters by inhibiting the influx of other nucleosides, such as uridine, and by affecting the binding of specific transporter inhibitors like nitrobenzylthioinosine (NBMPR). nih.govchemondis.commedchemexpress.com Studies in human erythrocytes have demonstrated that this compound acts as an apparent competitive inhibitor of uridine influx. nih.govchemondis.commedchemexpress.com The apparent Ki value for this inhibition is notably close to the apparent Km value determined for this compound uptake in the same cells, supporting the idea that both nucleosides utilize the same transporter. nih.gov Furthermore, this compound has been found to inhibit the high-affinity binding of nitrobenzylthioinosine, a known potent inhibitor of ENT1. nih.govtandfonline.comchemondis.commedchemexpress.com This inhibition of NBMPR binding provides further evidence that this compound interacts with the ENT1 transporter. nih.govtandfonline.com Research using different ENT1 splice variants has also shown that this compound influx can be inhibited by NBMPR, and that the sensitivity to NBMPR inhibition can be influenced by factors affecting transporter conformation or expression. tandfonline.com
Here is a table summarizing some of the kinetic data mentioned:
| Cell Type | Substrate | Transport Mechanism | Apparent Km (µM) | Apparent Ki (µM) (Inhibition of Uridine Influx) | Apparent Ki (mM) (Inhibition of NBMPR Binding) |
| Human Erythrocytes | This compound | Saturable Uptake | 23 nih.gov | - | - |
| Human Erythrocytes | Uridine (Influx) | Nucleoside Carrier | - | 33 (by this compound) nih.govchemondis.commedchemexpress.com | - |
| Human Erythrocytes | NBMPR (Binding) | ENT1 | - | - | 0.18 (by this compound) nih.govchemondis.commedchemexpress.com |
| PK15 cells (mENT1b) | This compound | ENT1 | - | - | Affected by TBB treatment tandfonline.com |
pH-Dependent Bidirectional Transport via hENT4
Human equilibrative nucleoside transporter 4 (hENT4), encoded by the SLC29A4 gene, is a membrane protein involved in the transport of various substrates, including monoamine neurotransmitters and organic cations solvobiotech.comnih.govglygen.orguniprot.org. While hENT4 is known for transporting organic cations, it also exhibits adenosine transport activity, particularly under acidic pH conditions nih.govfrontiersin.orgfrontiersin.org. Studies using the metabolically stable adenosine analog, this compound, have provided insights into the transport characteristics of hENT4. sigmaaldrich.com
Transport of this compound by hENT4 is notably pH-dependent, with enhanced activity observed at acidic pH values compared to neutral pH. solvobiotech.comuniprot.org Optimal adenosine transport by hENT4 has been reported to occur at approximately pH 6.0. uniprot.orgnih.gov This pH sensitivity suggests that hENT4's role in adenosine homeostasis may be particularly significant in acidic environments, such as those encountered during ischemia or hypoxia. solvobiotech.comnih.gov
Furthermore, the transport of this compound via hENT4 has been shown to be bidirectional. solvobiotech.comnih.govglygen.orgualberta.caglobalauthorid.com This means that hENT4 can facilitate both the uptake (influx) and efflux of this compound across the cell membrane. The efflux of this compound from cells expressing hENT4 is also enhanced at acidic pH, similar to influx. This bidirectional capability, particularly pronounced under acidic conditions, highlights a potential role for hENT4 in modulating extracellular and intracellular concentrations of adenosine and its analogs in response to changes in the cellular microenvironment. frontiersin.org
Allosteric Kinetics of Transport
Kinetic analysis of this compound transport by hENT4 has revealed complex behavior, particularly at acidic pH. At pH 6.0, the transport of this compound in cells expressing hENT4 was found to be biphasic. solvobiotech.com This biphasic nature suggests the presence of at least two kinetic components: a high-affinity, low-capacity component and a low-affinity, high-capacity component. solvobiotech.com
Detailed investigation of the kinetics at acidic pH indicated that hENT4-mediated transport of this compound exhibits positive cooperativity at higher substrate concentrations (above 200 µM). solvobiotech.com This positive cooperativity is indicative of allosteric kinetics, where the binding of a substrate molecule to one site on the transporter enhances the binding or transport rate of subsequent substrate molecules at other sites. solvobiotech.comglygen.orguniprot.org This allosteric behavior was observed for the low-affinity component at acidic pH but was not apparent at neutral pH, where only the low-affinity component was observed with different kinetic parameters. solvobiotech.com The presence of allosteric kinetics suggests that the conformation and transport activity of hENT4 can be modulated by substrate concentration, particularly in acidic environments. glygen.orguniprot.org
The apparent kinetic parameters for this compound transport by hENT4 at pH 6.0 have been reported as approximately 50 µM for the high-affinity component (low capacity) and greater than 600 µM for the low-affinity component (high capacity). solvobiotech.com The Vmax for the low-capacity component was around 30 pmol/mg/min, while the Vmax for the high-capacity component was significantly higher, around 500 pmol/mg/min.
| pH | Kinetic Component | Apparent Km (µM) | Vmax (pmol/mg/min) | Cooperativity |
| 6.0 | High-affinity | ~50 | ~30 | Not specified |
| 6.0 | Low-affinity | >600 | ~500 | Positive |
| 7.5 | Low-affinity | ~2000 (~2 mM) | Not specified | None observed |
This allosteric behavior and pH-dependent kinetics distinguish hENT4's interaction with this compound from the transport mechanisms of other equilibrative nucleoside transporters (hENT1-3), which typically function primarily as facilitated diffusion transporters with Michaelis-Menten kinetics. frontiersin.org
Physiological and Pharmacological Impact of 2 Chloroadenosine
Neurological Systems
2-Chloroadenosine, a stable analog of adenosine (B11128), exerts significant effects on the central nervous system, primarily through its interaction with adenosine receptors. Its impact on neurological systems has been a subject of extensive research, particularly in the context of seizure disorders. The compound's ability to modulate neuronal excitability forms the basis for its potent anticonvulsant and antiepileptogenic properties.
This compound has demonstrated robust anticonvulsant and antiepileptogenic activity in various preclinical models of epilepsy. It not only suppresses existing seizures but also hinders the development of the epileptic state, highlighting its potential as a disease-modifying agent.
Research has shown that this compound can significantly raise the threshold for electroconvulsions. nih.gov In mouse models, administration of this adenosine A1 receptor agonist increased the intensity of electrical stimulus required to induce a seizure, indicating a clear anticonvulsant effect. nih.gov This effect is dose-dependent, with higher concentrations generally leading to a greater increase in the seizure threshold. nih.gov
Table 1: Effect of this compound on Electroconvulsive Threshold in Mice
| Dosage (mg/kg) | Effect on Electroconvulsive Threshold |
|---|---|
| 0.25 - 1 | Significant increase |
Data sourced from studies on the impact of this compound on seizure thresholds. nih.gov
Amygdala kindling is a widely used animal model to study the development of epilepsy (epileptogenesis). synapcell.comaesnet.org Studies have demonstrated that focal intra-amygdaloid injections of this compound can prevent the development of the kindling process. nih.gov When administered before the daily kindling stimulus, it reduces the behavioral seizure score and the afterdischarge duration to below their initial values. nih.gov This antiepileptogenic effect was found to be reversible, with the protective effects diminishing several days after the cessation of treatment. nih.gov
In animals with fully developed amygdala-kindled seizures, this compound effectively modulates the seizure response. nih.govnih.gov Direct infusion into the amygdala dramatically suppresses the seizure stage, afterdischarge duration, and the duration of stage 5 seizures. nih.gov It also significantly prolongs the time it takes to reach more severe seizure stages. nih.gov Intraperitoneal injections have also been shown to shorten the duration of both behavioral and electrographic convulsive manifestations, with higher doses completely blocking the evolution of kindled seizures. nih.gov
Table 2: Impact of Intra-amygdaloid this compound on Kindled Seizure Parameters
| Parameter | Effect |
|---|---|
| Seizure Stage (SS) | Dramatically suppressed nih.gov |
| Afterdischarge Duration (ADD) | Dramatically suppressed nih.gov |
| Stage 5 Seizure Duration (S5D) | Dramatically suppressed nih.gov |
| Latency to Bilateral Forelimb Clonus (S4L) | Significantly prolonged nih.gov |
Observations from studies investigating the direct infusion of this compound into the amygdala of kindled rats. nih.gov
This compound has been shown to enhance the anticonvulsant activity of conventional antiepileptic drugs. nih.gov Studies have demonstrated that it can significantly potentiate the protective effects of carbamazepine (B1668303) against maximal electroshock-induced seizures. nih.gov Similarly, it enhances the protective action of clonazepam in pentylenetetrazol-evoked seizure models. nih.gov This potentiation occurs without altering the free plasma concentrations of the antiepileptic drugs, suggesting a pharmacodynamic rather than a pharmacokinetic interaction. nih.gov
The anticonvulsant and antiepileptogenic effects of this compound are primarily mediated through the activation of adenosine A1 receptors. nih.govnih.govnih.gov As a preferential A1 receptor agonist, its ability to suppress neuronal activity is a key mechanism in seizure control. nih.govdtic.mil The anticonvulsant effects of this compound can be blocked by the administration of A1 receptor antagonists, such as 8-cyclopentyl-1,3-dimethylxanthine (B1669589) (8-CPX) and the non-selective antagonist caffeine. nih.govnih.gov This confirms the crucial role of adenosine A1 receptors in the seizure-suppressing actions of this compound. nih.govnih.gov
Anticonvulsant and Antiepileptogenic Effects
Presynaptic Glutamate (B1630785) Release Modulation
This compound, acting as an adenosine analogue, plays a significant role in modulating the release of the excitatory neurotransmitter glutamate from presynaptic terminals. This modulation is primarily achieved through its interaction with presynaptic adenosine receptors, particularly the A1 and A2A subtypes. The activation of presynaptic A1 receptors is generally associated with an inhibition of glutamate release. nih.gov Conversely, the stimulation of A2A receptors can facilitate glutamate release. ub.edu Therefore, the net effect of this compound on presynaptic glutamate release can be complex, depending on the specific brain region and the relative expression and activation of A1 and A2A receptors on glutamatergic terminals. nih.govub.edu Research on adenosine receptor antagonists, which block these receptors, further supports this regulatory role; A2A antagonists have been shown to inhibit glutamate release stimulated by excitotoxins. nih.gov
Neuroprotective Properties
This compound has demonstrated significant neuroprotective capabilities in various experimental models. tandfonline.comif-pan.krakow.pl Its protective effects are linked to its function as an agonist for adenosine receptors, which are involved in mitigating neuronal damage resulting from excitotoxicity and ischemic events. if-pan.krakow.pl
In the context of cerebral ischemia, this compound provides notable protection to vulnerable neuronal populations, such as the CA1 neurons in the hippocampus. nih.govscilit.com Studies using in vitro models of ischemia, involving combined oxygen and glucose deprivation, have shown that this compound can help prevent the loss and morphological damage of these neurons. nih.gov One study found that while 10 microM this compound alone was not as effective as an NMDA receptor antagonist, it did confer protection against neuron loss when combined with a subtherapeutic concentration of the antagonist MK-801. nih.gov This suggests that its neuroprotective mechanism may involve the indirect suppression of NMDA receptor activity. nih.gov Other research confirms that this compound protects against the long-term development of ischemic cell loss in the rat hippocampus. scilit.com
Cerebral Blood Flow Modulation
As a potent vasodilator, this compound significantly influences cerebral hemodynamics. nih.gov It is recognized for its ability to increase cerebral blood flow (CBF) by dilating cerebral blood vessels, an action it retains even under conditions of hypotension. nih.gov
This compound induces vasodilation in cerebral arterioles. nih.govnih.gov Local administration of the compound leads to substantial, concentration-dependent increases in local cerebral blood flow. nih.gov For instance, studies in piglets have demonstrated that local infusion of this compound into the frontal cortex can more than double the cerebral blood flow from baseline levels. nih.govnih.gov This vasodilatory effect is crucial for the brain's ability to adjust blood flow in response to metabolic demands and pathological conditions like hypotension. nih.gov
Table 1: Effect of this compound Concentration on Cerebral Blood Flow (CBF)
| 2-CADO Concentration | Mean CBF Increase (%) |
|---|---|
| 10⁻⁵ M | 61% |
| 10⁻⁴ M | 167% |
| 10⁻³ M | 210% |
Data derived from studies on local infusion in the piglet frontal cortex. nih.gov
Following the occlusion of a cerebral artery, the brain relies on collateral vessels to supply blood to the affected, or ischemic, territory. nih.gov this compound has been shown to enhance blood flow specifically within these collateral-dependent regions. In an experimental model involving middle cerebral artery occlusion, the topical application of this compound (10⁻⁴ M) significantly increased blood flow to the outer cortical layers of the collateral-dependent cerebrum, with flow increasing from a mean of 140 to 231 ml/100 g/min . nih.gov This finding indicates that this compound can effectively dilate cerebral collateral vessels, thereby improving perfusion to brain tissue at risk of infarction. nih.gov
Dopamine (B1211576) Release Modulation in the Striatum
The effect of this compound on dopamine release in the striatum is concentration-dependent, showcasing a dual regulatory role mediated by different adenosine receptor subtypes. nih.gov At lower concentrations (1-10 µM), this compound decreases the extracellular levels of both dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov This inhibitory action is mediated by A1 receptors, as it can be blocked by a selective A1 antagonist. nih.gov In contrast, at a higher concentration (100 µM), this compound increases the levels of both dopamine and DOPAC. nih.gov This stimulatory effect is not blocked by A1 antagonists, suggesting the involvement of A2 receptors. nih.gov This indicates that this compound can either inhibit or enhance striatal dopamine release depending on its concentration and the predominant receptor subtype engaged. nih.gov
Table 2: Concentration-Dependent Effects of this compound on Striatal Dopamine (DA) Release
| 2-CADO Concentration | Effect on DA Release | Mediating Receptor |
|---|---|---|
| 1-10 µM | Decrease | A1 |
| 100 µM | Increase | A2 (putative) |
Findings based on microdialysis studies in the striatum. nih.gov
Adenosine A1 Receptor-Mediated Inhibition of Dopamine Release
This compound, a metabolically stable analog of adenosine, demonstrates a significant inhibitory role in the release of dopamine within the striatum through its action on adenosine A1 receptors. nih.govimrpress.com In vivo microdialysis studies in rats have shown that local infusion of this compound into the neostriatum can lead to a slight decrease in the basal levels of dopamine. nih.gov The activation of these presynaptically located A1 receptors is known to partially inhibit the release of dopamine, suggesting a modulatory function of adenosine in dopaminergic neurotransmission. nih.govimrpress.com This inhibitory effect is a key aspect of the complex interplay between the adenosine and dopamine systems in the brain. colorado.edu
Interactions with Haloperidol-Stimulated Dopamine Release
The inhibitory effect of this compound on dopamine release is particularly evident in its interaction with dopamine receptor antagonists such as haloperidol. Haloperidol, a D2 receptor antagonist, is known to increase the release of dopamine, primarily by blocking presynaptic autoreceptors which normally provide negative feedback on dopamine release. nih.govnih.gov Research has demonstrated that this compound can completely counteract the stimulation of dopamine release induced by haloperidol. nih.gov This suggests that the activation of A1 receptors by this compound can effectively block the increase in dopamine release that occurs in response to D2 receptor blockade. nih.gov However, this compound does not alter dopamine release stimulated by high potassium concentrations or (+)-amphetamine, indicating a specific mechanism of action related to the modulation of D2 receptor-mediated effects. nih.gov It is postulated that the activation of A1 receptors can block the dopamine release that is observed in response to the increased firing rate of dopamine neurons caused by haloperidol. nih.gov
Effects on Neuronal Calcium Currents
Reduction of Voltage-Activated Calcium Conductance
This compound has been shown to reduce the duration of calcium-dependent action potentials in cultured mouse dorsal root ganglion neurons. nih.govnih.gov This effect is achieved by a reduction in voltage-activated calcium conductance. nih.govnih.gov The compound's ability to modulate calcium influx is a key component of its physiological and pharmacological impact on neuronal function. The reduction in calcium conductance is not dependent on voltage, as this compound reduces the magnitude of the calcium current without altering the voltage dependence of the current-voltage relationship. nih.govnih.gov
Selective Reduction of N-type Calcium Currents
Further investigation into the specific types of calcium channels affected by this compound has revealed a selective action. In mouse dorsal root ganglion neurons, three main types of calcium currents have been identified: the transient low-threshold (T-type), the transient high-threshold (N-type), and the slowly inactivating high-threshold (L-type) currents. nih.govnih.gov Studies have demonstrated that this compound selectively reduces the N-type calcium current component. nih.govnih.gov In contrast, the compound has no effect on the isolated T-type and L-type calcium currents. nih.govnih.gov This selective modulation of N-type calcium channels highlights a specific mechanism through which this compound exerts its effects on neuronal excitability and neurotransmitter release.
G-Protein Coupled Receptor Signaling in Calcium Channel Modulation
The modulation of N-type calcium channels by this compound is mediated through a G-protein coupled receptor (GPCR) signaling pathway. nih.govnih.gov The involvement of a guanine (B1146940) nucleotide-binding protein (G-protein) was confirmed by experiments using pertussis toxin (PTX). nih.govnih.gov Pre-treatment of neuronal cultures with PTX, which is known to inactivate certain G-proteins (specifically of the Gi/o family), reduced or completely abolished the ability of this compound to decrease the duration of calcium-dependent action potentials and reduce calcium current. nih.govnih.gov This indicates that the coupling between the adenosine receptor and the N-type calcium channel requires a PTX-sensitive G-protein. nih.govnih.gov While this compound is known to inhibit adenylate cyclase through the PTX-sensitive G-protein, Gi, the effect on calcium currents is unlikely to be due to the modulation of adenylate cyclase activity. This is supported by the finding that the effect of 8-Br-adenosine 3',5'-cyclic-monophosphate (8-Br-cyclic AMP) on calcium currents is voltage-dependent, unlike the effect of this compound. nih.govumich.edu
Cardiovascular Systems
This compound exerts notable effects on the cardiovascular system, primarily through its interaction with adenosine A1 and A2a receptors. nih.govnih.gov In vivo studies in conscious rats have demonstrated that this compound can induce a reduction in both blood pressure and heart rate. nih.govnih.gov
The activation of A2a receptors by this compound leads to a reduction in blood pressure. nih.govnih.gov The ratio of mean arterial pressure to heart rate (MAP/HR), which can be indicative of changes in total peripheral resistance, is also reduced by A2a receptor activation. nih.gov Conversely, the A1 receptor-mediated effects of this compound are primarily observed as a reduction in heart rate. nih.govnih.gov The maximal reductions in MAP/HR and heart rate are comparable to those of full adenosine receptor agonists. nih.gov These findings highlight the role of this compound as a non-selective adenosine receptor agonist with significant cardiovascular effects. nih.govnih.gov
| Parameter | Receptor Subtype | Effect of this compound |
| Blood Pressure | A2a | Reduction |
| Mean Arterial Pressure / Heart Rate (MAP/HR) | A2a | Reduction |
| Heart Rate | A1 | Reduction |
Vasodilatory Effects
This compound is recognized as a potent vasodilator. nih.govnih.gov Its action on vascular adenosine receptors leads to the relaxation of blood vessels and a subsequent increase in blood flow. nih.gov Studies investigating its effect on cerebral microcirculation have shown that this compound induces a concentration-dependent increase in cerebral blood flow (CBF). nih.gov For instance, topical application on the cat brain cortex at a concentration of 10⁻⁵ M resulted in an 80.4% increase in CBF, while a higher concentration of 10⁻³ M led to a 333% increase. nih.gov This potent vasodilator effect suggests a primary action on vascular adenosine receptors, though other mechanisms may also contribute. nih.gov
Further research has demonstrated that this compound effectively dilates cerebral collateral vessels. nih.gov Following the occlusion of a cerebral artery in animal models, topical application of this compound increased blood flow to the outer cortical layers of the cerebrum that were dependent on collateral circulation. nih.gov In studies using isolated guinea pig hearts, intravascularly administered this compound was also shown to be highly effective in relaxing the coronary vasculature. nih.gov
Table 1: Effect of this compound on Cerebral Blood Flow (CBF) nih.gov
| Concentration (M) | Mean Increase in CBF (%) | Standard Error of the Mean (SEM) |
|---|---|---|
| 10-5 | 80.4 | 10.3 |
| 10-3 | 333.0 | 44.0 |
Blood Pressure Regulation
The vasodilatory properties of this compound directly contribute to its role in regulating blood pressure. By relaxing peripheral blood vessels, it reduces total peripheral resistance, leading to a decrease in mean arterial pressure (MAP). nih.govnih.gov This hypotensive effect is primarily mediated through the activation of the A2a adenosine receptor subtype. nih.govnih.gov
In a study conducted on conscious, normotensive rats, the administration of this compound resulted in a marked reduction in blood pressure. nih.govnih.gov The potency of this effect, based on free drug concentrations (EC50,u), was determined to be 61 ng/ml (202 nM) for the reduction of blood pressure. nih.govnih.gov The compound's impact on cardiovascular responses has been a subject of study in both normotensive and hypertensive rat models. caymanchem.com
Table 2: Potency of this compound in Cardiovascular Regulation nih.govnih.gov
| Parameter | Mediating Receptor | Potency (EC50,u) |
|---|---|---|
| Blood Pressure Reduction | A2a | 61 ng/ml (202 nM) |
| Heart Rate Reduction | A1 | 41 ng/ml (136 nM) |
Heart Rate Modulation
This compound exerts a negative chronotropic effect, meaning it slows down the heart rate. nih.govahajournals.org This modulation is mediated by its action as an agonist at the A1 adenosine receptor (A1AR) in the heart. ahajournals.orgnih.gov Activation of A1 receptors in cardiac tissue leads to a reduction in the rate of electrical impulse generation, resulting in bradycardia. ahajournals.org
The significance of the A1 receptor in this process was confirmed in studies using genetically modified mice where the A1AR was knocked out (A1AR KO). ahajournals.orgnih.gov In these mice, the negative chronotropic effects of this compound were abolished, demonstrating the critical role of this specific receptor subtype. ahajournals.orgnih.gov In studies with normotensive rats, the potency (EC50,u) for the A1 receptor-mediated reduction in heart rate was found to be 41 ng/ml (136 nM), with a maximal observed reduction of 205 beats per minute. nih.govnih.gov
Cardioprotection in Ischemia-Reperfusion Injury
This compound has demonstrated significant cardioprotective effects in the context of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to tissue following a period of ischemia or lack of oxygen. ahajournals.orgnih.gov This protection is conferred through the activation of adenosine receptors, which helps to mitigate the cellular damage associated with I/R. ahajournals.orgnih.gov For example, in a study on lung I/R injury in rabbits, treatment with a this compound analogue resulted in significantly lower mean pulmonary artery pressure and higher cardiac output compared to the untreated ischemic group. nih.gov The protective effects are not limited to a single adenosine receptor subtype; while A1AR plays a role, studies have shown that this compound can still protect hearts lacking this receptor, implicating additional receptor subtypes in the cardioprotective response. ahajournals.orgnih.gov
The intrinsic tolerance of the myocardium to ischemic events is heavily influenced by adenosine signaling. ahajournals.orgnih.gov The A1 adenosine receptor is a key component of this protective mechanism. ahajournals.orgnih.gov Research using A1AR knockout mice has shown that the genetic deletion of this receptor significantly limits the heart's tolerance to ischemia. ahajournals.orgnih.gov These hearts exhibited impaired recovery of contractile function and increased cell death following an ischemic period. ahajournals.orgnih.gov This finding underscores the importance of A1AR activation for myocardial protection. As an agonist for this receptor, this compound plays a role in enhancing this natural ischemic tolerance. ahajournals.org
Following an ischemia-reperfusion event, the heart's ability to contract is often impaired, and cardiomyocyte death is prevalent. ahajournals.org Activation of A1 adenosine receptors has been shown to be crucial for enhancing post-ischemic contractility and limiting cell death. ahajournals.orgnih.gov In studies where the A1AR was absent, hearts subjected to ischemia-reperfusion injury showed a roughly 25% reduction in contractile recovery and a 100% increase in the efflux of lactate (B86563) dehydrogenase (LDH), an enzyme that serves as a marker for cell death. ahajournals.orgnih.gov The application of this compound, which activates A1AR and other adenosine receptors, helps to improve the recovery of heart muscle function and reduce the extent of cellular demise after an ischemic insult. ahajournals.org
Table 3: Effects of A1AR Knockout on Myocardial Ischemic Tolerance ahajournals.orgnih.gov
| Parameter | Effect of A1AR Knockout |
|---|---|
| Post-Ischemic Contractile Recovery | Reduced by ~25% |
| Cell Death (LDH Efflux) | Increased by ~100% |
Ischemic contracture is a state of sustained, irreversible muscle shortening and stiffening that occurs during a prolonged lack of blood flow and oxygen. ahajournals.org This pathological condition contributes to diastolic dysfunction in the heart. ahajournals.org this compound has been found to attenuate the development of ischemic contracture. ahajournals.org This protective effect is specifically mediated through the A1 adenosine receptor. ahajournals.org In experiments with A1AR knockout hearts, the ability of this compound to mitigate ischemic contracture and improve diastolic dysfunction was eliminated, confirming the central role of this receptor in this particular cardioprotective mechanism. ahajournals.org
Receptor-Dependent Mechanisms in Myocardial Protection
The cardioprotective effects of this compound are multifaceted and mediated through its interaction with various adenosine receptor subtypes, primarily the A1, A2A, A2B, and A3 receptors. mdpi.com Activation of both A1 and A3 adenosine receptors has been shown to attenuate myocyte injury during hypoxic conditions. nih.gov Studies in isolated rat cardiac myocytes demonstrated that the protective effects of adenosine during hypoxia were abolished by selective A1 and A3 receptor antagonists. nih.gov The combined activation of both A1 and A3 receptors provides more efficient protection against hypoxic injury than the activation of each receptor subtype alone. nih.gov The signaling cascade following A3 receptor activation, in particular, involves the stimulation of Gαq and Gαi proteins, leading to the activation of protein kinase C (PKC), which plays a role in anti-ischemic effects. nih.gov
The adenosine A2A receptor (A2aR) also plays a crucial role in mitigating myocardial ischemia-reperfusion injury. frontiersin.org Activation of A2aR can help reduce cell death caused by autophagy and apoptosis, thereby improving left ventricular systolic dysfunction and diminishing the size of myocardial infarction. frontiersin.org Furthermore, the A2B adenosine receptor (A2BAR) has been identified as a key regulator of cardiac fibrosis. researchgate.net Stimulation of the A2B receptor can inhibit the proliferation of cardiac fibroblasts and reduce the synthesis of collagen, thus playing a significant role in attenuating cardiac fibrosis and remodeling. researchgate.netnih.gov
| Receptor Subtype | Role in Myocardial Protection | Signaling Pathway Involvement |
| A1 Receptor | Attenuates myocyte injury during hypoxia. nih.gov | - |
| A2A Receptor | Alleviates ischemia-reperfusion injury by reducing apoptosis and autophagy. frontiersin.org | cAMP-PKA signaling pathway. frontiersin.org |
| A2B Receptor | Inhibits cardiac fibroblast proliferation and reduces fibrosis. researchgate.netnih.gov | cAMP/Epac/PI3K/Akt-signaling pathway. nih.gov |
| A3 Receptor | Attenuates myocyte injury during hypoxia. nih.gov | Activation of Gαq and Gαi proteins, leading to PKC activation. nih.gov |
Pharmacokinetic-Hemodynamic Relationships in vivo
The in vivo cardiovascular effects of this compound are directly linked to its pharmacokinetic profile and its interaction with adenosine A1 and A2a receptors. nih.govnih.gov A study in conscious, normotensive rats established a clear concentration-effect relationship for the hemodynamic changes induced by this compound. nih.gov
Activation of the A2a receptor by this compound leads to a reduction in both blood pressure and the mean arterial pressure to heart rate ratio (MAP/HR), which is indicative of changes in total peripheral resistance. nih.gov The potency for these effects, based on free drug concentrations (EC50,u), was determined to be 61 ng/ml (202 nM) for the reduction of blood pressure and 68 ng/ml (225 nM) for the reduction of the MAP/HR ratio. nih.gov
Conversely, the A1 receptor mediates the reduction in heart rate. nih.gov The EC50,u for this A1 receptor-mediated effect was observed at 41 ng/ml (136 nM). nih.gov The maximal reductions in the MAP/HR ratio and heart rate were significant, with Emax values of -12 +/- 1 x 10(-2) mmHg b.p.m.-1 and -205 b.p.m., respectively. nih.gov These in vivo potencies show a correlation with the reported receptor affinities. nih.gov
| Parameter | Receptor | EC50,u (ng/ml) | EC50,u (nM) | Emax |
| Blood Pressure Reduction | A2a | 61 | 202 | - |
| MAP/HR Ratio Reduction | A2a | 68 | 225 | -12 +/- 1 x 10(-2) mmHg b.p.m.-1 |
| Heart Rate Reduction | A1 | 41 | 136 | -205 b.p.m. |
Immunological and Inflammatory Responses
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating the production of key cytokines involved in the inflammatory cascade. This immunomodulatory action is largely mediated through the activation of adenosine receptors on immune cells.
Research has demonstrated that adenosine receptor stimulation can lead to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1alpha (IL-1α). nih.govnih.gov In endotoxemic mice, the administration of adenosine receptor agonists has been shown to diminish plasma levels of lipopolysaccharide (LPS)-induced TNF-α. nih.gov Specifically, the activation of A1, A2a, and A3 adenosine receptors has been implicated in the inhibition of TNF-α production. nih.gov While TNF-α can induce the production of IL-1α, the anti-inflammatory effects of adenosine receptor agonists can counteract this pro-inflammatory signaling. nih.gov
Selective Lethal Effect on Macrophages
A notable immunological effect of this compound is its potent and selective lethal effect on macrophages. nih.govnih.gov This cytotoxicity is specific to macrophages, as other immune cells like polymorphonuclear cells and lymphocytes are not significantly affected. nih.gov This selective action makes this compound a useful agent for studying the functions of macrophages in immune responses. nih.gov
The cytotoxic effect of this compound on macrophages is attributed to its ability to induce a state of "adenosine starvation," which leads to a rapid and severe depletion of intracellular adenosine triphosphate (ATP). nih.gov this compound competes with intracellular adenosine, disrupting the normal metabolic pathways that rely on adenosine. nih.gov This competition results in a significant decrease in intracellular ATP levels. nih.gov
A study on mouse adherent peritoneal cells (macrophages) showed that exposure to 0.1 mM this compound for just one hour led to a rapid reduction of intracellular ATP content to 26% of the control levels. nih.gov This level of ATP depletion is comparable to that caused by metabolic inhibitors like monoiodoacetate and sodium azide. nih.gov The lethal effect can be prevented by the exogenous addition of adenosine or coformycin (B1669288), an inhibitor of adenosine deaminase, which underscores the mechanism of adenosine competition. nih.gov The restoration of ATP levels to 88% or 90% of the control value was observed with the addition of adenosine or coformycin, respectively. nih.gov
| Compound | Effect on Macrophages | Mechanism | Key Findings |
| This compound | Selective lethal effect. nih.govnih.gov | Induces adenosine starvation and subsequent ATP depletion. nih.gov | Reduces intracellular ATP to 26% of control levels within 1 hour at 0.1 mM concentration. nih.gov |
Modulation of Leukocyte Infiltration in Lung Injury
This compound (2-CA), a stable analog of adenosine, has demonstrated protective effects in the context of acute lung injury (ALI). Ischemia-reperfusion events in the lungs typically provoke an inflammatory response characterized by the influx of polymorphonuclear leukocytes (PMNs), the release of inflammatory mediators, and increased microvascular permeability. nih.gov Research in rabbit models of lung ischemia-reperfusion injury has shown that treatment with this compound significantly reduces the influx of alveolar white blood cells and decreases protein transudation into the alveoli when compared to untreated ischemic control groups. nih.gov
Expanding on this, research in neutropenic guinea pigs (animals with depleted circulating neutrophils) has revealed that this compound can still attenuate ALI induced by live Escherichia coli or by endotoxin (B1171834) combined with latex particles. nih.gov This finding indicates that this compound can mitigate lung damage through a neutrophil-independent pathway. nih.gov The mechanism is thought to involve the suppression of other cell types and humoral mediators, such as the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-alpha), which is released by monocytes and macrophages. nih.gov
Impact on Survival Rates in Infectious Disease Models
The activation of adenosine receptors, for which this compound is a potent agonist, has been shown to improve survival in animal models of severe infection and inflammation. In mouse models of endotoxemia, induced by lipopolysaccharide (LPS), and sepsis, induced by live Escherichia coli, the administration of an A2A adenosine receptor agonist significantly increased survival rates. nih.gov
In the live E. coli sepsis model, combining the A2A agonist with the antibiotic ceftriaxone (B1232239) resulted in a 100% survival rate over five days, a significant increase from the 40% survival rate observed in mice treated with ceftriaxone alone. nih.gov The protective mechanism of adenosine receptor agonism in these models involves a reduction in the number of live bacteria in the blood, coupled with an increase in the number of peritoneal neutrophils, suggesting an enhanced local immune response and improved bacterial clearance. nih.gov These findings establish a strong link between the activation of adenosine signaling pathways and improved outcomes in severe infectious disease models. nih.gov
Renal Physiology
Studies in anesthetized rats have demonstrated that this compound exerts significant, dose-dependent effects on multiple parameters of renal function.
Intravenous infusion of this compound leads to a dose-dependent reduction in mean arterial blood pressure. This hemodynamic change is accompanied by a decrease in the renal filtration fraction. The compound's effects on renal vasculature are complex, with research suggesting that it acts on both A1 and A2 adenosine receptors. nih.gov Activation of A1 receptors tends to cause vasoconstriction of the afferent arteriole (leading into the glomerulus), while A2 receptor activation mediates vasodilation. nih.gov In contrast, efferent arterioles (leading out of the glomerulus) appear to be dilated by adenosine agonists. nih.gov Further studies have shown that the hemodynamic changes induced by this compound, such as alterations in filtration fraction, occur similarly in kidneys with high and low levels of renin, indicating the effect is not primarily dependent on the renin-angiotensin system. nih.gov
Consistent with its effects on blood pressure and filtration, this compound causes a dose-dependent reduction in the clearance of inulin, a substance used to measure the glomerular filtration rate (GFR). nih.gov This indicates a direct impact on the kidney's primary filtering capacity. Consequently, urine flow is also reduced in a dose-dependent manner following the administration of this compound. nih.gov
This compound alters the renal handling of electrolytes. It has been shown to reduce the excretory rate of sodium and the fractional excretion of sodium. nih.gov The excretion rate of potassium is also diminished in a dose-dependent fashion. Concurrently, an increase in plasma potassium levels has been observed. nih.gov
| Parameter | Effect of this compound Infusion | Dose-Dependency |
|---|---|---|
| Mean Arterial Blood Pressure | Reduction | Dose-dependent |
| Filtration Fraction | Reduction | Dose-dependent |
| Inulin Clearance (GFR) | Reduction | Dose-dependent |
| Urine Flow | Reduction | Dose-dependent |
| Sodium Excretory Rate | Reduction | Not dose-dependent at tested levels |
| Potassium Excretory Rate | Reduction | Dose-dependent |
| Plasma Potassium | Increase | Not dose-dependent at tested levels |
Oncological Contexts
This compound has been investigated for its anticancer properties, demonstrating the ability to inhibit the growth of various cancer cell lines and induce programmed cell death (apoptosis). nih.govnih.gov Its mechanism of action is multifaceted, involving both adenosine receptor-mediated pathways and intracellular metabolic conversion. nih.govnih.gov
In human prostate cancer cells (PC3 line), the primary mechanism of this compound's toxicity is mediated by its uptake into the cell and subsequent phosphorylation to its triphosphate analog, 2-chloro-ATP (2-Cl-ATP). nih.govresearchgate.net This metabolite acts as an antimetabolite, irreversibly inhibiting key enzymes involved in DNA biosynthesis. nih.govresearchgate.net The resulting arrest of DNA synthesis leads to an accumulation of cells in the S-phase of the cell cycle and ultimately triggers apoptosis. nih.govnih.gov
A similar mechanism has been observed in leukemic B-cells. nih.gov In these cells, this compound is efficiently converted to 2-chloro-ATP, which leads to a significant decrease in intracellular ATP concentrations. nih.gov This energy depletion, combined with the general inhibition of DNA, RNA, and protein synthesis, induces the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria. nih.gov
Furthermore, this compound has shown potential in combination therapies. When used with Docetaxel, a standard chemotherapy agent, it further decreases the proliferation and invasiveness of hormone-refractory prostate cancer cells in vitro. nih.gov It also modulates the expression of genes associated with metastasis and immune system activity, suggesting a broader impact on the tumor microenvironment. nih.gov
Induction of Apoptosis in Cancer Cell Lines
This compound has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. mdpi.comnih.govnih.gov The mechanism of action can be multifaceted, involving either the activation of adenosine receptors on the cell surface or through cellular uptake and subsequent intracellular metabolism. nih.gov
In the human leukemia cell line EHEB, this compound treatment leads to the characteristic hallmarks of apoptosis, including the activation of caspase-3, fragmentation of DNA, cleavage of poly(ADP-ribose) polymerase (PARP), and the exposure of phosphatidylserine (B164497) on the cell surface. nih.gov This apoptotic cascade is initiated following the intracellular conversion of this compound. nih.gov Furthermore, the process involves the intrinsic pathway of apoptosis, evidenced by the release of cytochrome c into the cytosol. nih.gov
Studies on a human astrocytoma cell line (ADF cells) also revealed that this compound induces time- and concentration-dependent apoptosis. nih.gov The cell death in this case was shown to be dependent on a direct intracellular action rather than extracellular adenosine receptors. nih.gov The induction of apoptosis required the phosphorylation of this compound by the intracellular enzyme adenosine kinase. nih.gov
The pro-apoptotic effects of this compound have also been observed in human prostate cancer PC3 cells. nih.govnih.govresearchgate.net
Table 1: Effects of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Key Apoptotic Events Observed | Mechanism Reference |
| EHEB (Leukemia) | Caspase-3 activation, DNA fragmentation, PARP cleavage, Cytochrome c release | nih.gov |
| ADF (Astrocytoma) | Time- and concentration-dependent apoptosis | nih.gov |
| PC3 (Prostate Cancer) | Induction of apoptosis | nih.govnih.gov |
Cell Cycle Arrest (S-phase)
A significant pharmacological impact of this compound on cancer cells is its ability to halt cell cycle progression. Research has consistently shown that this compound induces cell cycle arrest specifically in the S-phase, which is the DNA synthesis phase. nih.govnih.govresearchgate.net
In studies using the human prostate cancer PC3 cell line, treatment with this compound at low micromolar concentrations leads to a distinct accumulation of the cell population in the S-phase. nih.govresearchgate.net This arrest of the cell cycle is a direct consequence of the inhibition of DNA synthesis. nih.govresearchgate.net By acting as a metabolic precursor to an S-phase specific nucleoside analogue, this compound effectively disrupts the normal progression of the cell cycle, preventing cells from completing DNA replication and moving into the subsequent G2 and M phases. nih.govresearchgate.net This targeted disruption of the S-phase is a key component of its cytostatic and cytotoxic effects on cancer cells. eurekaselect.com
Inhibition of DNA Synthesis and DNA Strand Breaks
This compound exerts its cytotoxic effects in part by significantly inhibiting the synthesis of DNA. nih.govnih.govresearchgate.net This inhibition is not a direct action of the compound itself but rather a consequence of its intracellular metabolic conversion. nih.govnih.gov Once inside the cell, this compound is phosphorylated to its triphosphate analogue, 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). nih.gov
CldATP is a potent inhibitor of ribonucleotide reductase, a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. nih.gov In human lymphoblastic CCRF-CEM cells, CldATP was found to strongly inhibit the reduction of ADP, CDP, UDP, and GDP, with 50% inhibition occurring at very low concentrations. nih.gov This enzymatic inhibition leads to a depletion of the intracellular pools of deoxyribonucleotide triphosphates (dNTPs), particularly dCTP, which is crucial for DNA polymerization. nih.govnih.gov
Mechanisms Involving Intracellular Metabolism and ATP Depletion
The pharmacological activity of this compound is critically dependent on its uptake into the cell and subsequent intracellular metabolism. nih.govnih.govnih.govnih.gov The cytotoxicity of this compound is largely mediated by its sequential phosphorylation, initiated by the enzyme adenosine kinase, to form its triphosphate analogue, 2-chloro-ATP (2-Cl-ATP). nih.govnih.govnih.gov This process is essential for its apoptotic effects, as inhibition of adenosine kinase has been shown to completely suppress this compound-induced cell death. nih.gov
A key consequence of this metabolic conversion is a significant decrease in the intracellular concentration of adenosine triphosphate (ATP). nih.gov This ATP depletion, alongside the accumulation of the toxic 2-Cl-ATP analogue, contributes significantly to the induction of apoptosis. nih.gov In leukemic B-cells, preventing ATP depletion markedly reduced the cytotoxicity of this compound. nih.gov The accumulation of 2-Cl-ATP leads to the irreversible inhibition of several key enzymes involved in the salvage pathways for purine (B94841) and pyrimidine (B1678525) synthesis, which are necessary for producing the substrates for DNA polymerization. nih.gov This dual mechanism of action—creating a toxic antimetabolite and depleting the cell's energy currency—underlies the potent cytotoxic effects of this compound. nih.govnih.gov
Selective Cytotoxicity to Specific Tumor Cell Types
The cytotoxic effects of this compound and its analogues can exhibit a degree of selectivity for certain cell types. Research has indicated that at concentrations effective at killing the vast majority of human astrocytoma cells, there is a significantly lower impact on the viability of primary cortical neurons. nih.gov This suggests a potential therapeutic window where tumor cells of glial origin could be targeted while relatively sparing healthy neuronal cells. nih.gov
The basis for this selectivity lies in the differential mechanisms of uptake and metabolism between cell types. For instance, the entry of this compound into human astrocytoma cells is mediated by a specific nitrobenzylthioinosine-sensitive transporter, and its activation is dependent on the enzyme adenosine kinase. nih.gov Differences in the expression or activity of these transporters and enzymes in various cell types could therefore influence the selective toxicity of the compound. However, it is important to note that the selectivity of adenosine analogues may be context-dependent, as studies on related compounds have shown a lack of selective cytotoxicity in other cancer cell models. cottrellrna.com The primary evidence for this compound's selectivity comes from the observed sparing of neuronal cells compared to astrocytoma cells. nih.gov
Hematological Systems
Modulation of Platelet Function
This compound is a well-characterized and potent inhibitor of platelet aggregation. mdpi.comnih.gov It functions as a non-selective adenosine receptor agonist, with a long history of use in studying platelet function. mdpi.com Its inhibitory effect on platelets is a key aspect of its pharmacological profile within the hematological system.
The compound effectively blocks the aggregation of platelets induced by adenosine diphosphate (B83284) (ADP). nih.gov Research has established specific inhibitory concentrations for this compound's effect on human platelets.
Table 2: Inhibitory Concentrations of this compound on Human Platelet Aggregation
| Parameter | Value | Condition | Reference |
| IC₅₀ | 1.6 µM | Platelet-Rich Plasma (PRP) with ADP | mdpi.com |
| IC₅₀ | 2.3 µM | Whole Blood | mdpi.com |
| IC₅₀ | 5 µM | Not specified | nih.gov |
These values indicate that this compound is effective at micromolar concentrations in preventing platelet clumping, a critical step in thrombus formation. Its stability as an adenosine analogue has made it a valuable research tool for investigating the signaling pathways that modulate platelet function. mdpi.com
Inhibition of Platelet Aggregation
This compound, a stable analog of adenosine, demonstrates a significant inhibitory effect on platelet aggregation. nih.govharvard.edu As a non-selective adenosine receptor (AR) agonist, it has been identified as a potent inhibitor of adenosine diphosphate (ADP)-induced platelet aggregation. nih.govnih.gov Studies have shown that this compound effectively suppresses platelet function when acting alone. nih.gov Its inhibitory activity has been observed to be stronger than that of adenosine itself in certain contexts. bohrium.com This anti-aggregatory potential is a key aspect of its pharmacological profile, highlighting its role as a modulator of platelet activity. nih.gov
Effects on P-Selectin Expression
The activation of platelets leads to the surface expression of P-selectin, a key marker of platelet activation. nih.gov Research has shown that this compound can significantly inhibit P-selectin expression on platelets following stimulation with ADP. nih.gov This reduction in the main surface marker for platelet activation underscores the compound's role in dampening the platelet response. nih.gov The activation of the A2A adenosine receptor, a target for this compound, has been previously reported to decrease P-selectin expression on the platelet cell surface when stimulated by agonists like ADP. nih.gov
Potentiation of P2Y12 Antagonist Effects
A significant aspect of this compound's activity is its ability to enhance the effects of P2Y12 receptor antagonists, which are crucial antiplatelet drugs. nih.govpatsnap.com The P2Y12 receptor, when activated by ADP, triggers a signaling cascade that is critical for platelet aggregation. patsnap.comfrontiersin.org In vitro studies have demonstrated that this compound potentiates the inhibition of platelet function mediated by P2Y12 antagonists such as cangrelor (B105443) and the active metabolite of prasugrel (B1678051). nih.govnih.gov This synergistic relationship indicates that the efficacy of P2Y12 antagonists may be enhanced by the presence of adenosine receptor agonists. nih.gov When used in combination with the prasugrel metabolite, this compound produces a more pronounced inhibitory effect on P-selectin expression than either agent alone. nih.gov These findings suggest that combining P2Y12 antagonists with AR agonists like this compound could be a potential therapeutic strategy. nih.gov
Involvement of cAMP and Calcium Signaling Pathways
The inhibitory effects of this compound on platelet function are mediated through crucial intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium (Ca2+). nih.gov The activation of A2A adenosine receptors on platelets by agonists leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP. nih.govfrontiersin.org Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various substrates that inhibit platelet activation. frontiersin.orgresearchgate.net This includes inhibiting the mobilization of calcium from internal stores and the influx of external calcium, both of which are essential for platelet activation. nih.govnih.gov By increasing cAMP levels, this compound effectively counteracts the signaling events that lead to platelet aggregation. nih.gov The synergistic effect observed with P2Y12 antagonists is also linked to this pathway, as both types of agents contribute to increasing platelet cAMP levels. nih.govmdpi.com
Lymphatic System
Stimulation of Lymphangiogenesis in vivo
This compound has been shown to stimulate lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, in in vivo models. nih.govsemanticscholar.org In one study, gelatin sponges containing this compound implanted in mice ears displayed a significant, 2.5-fold increase in the level of lymphangiogenesis. semanticscholar.org This finding supports the role of adenosine signaling in promoting the growth of lymphatic vessels. nih.govsemanticscholar.org Lymphangiogenesis is a critical process in tissue repair, immune responses, and also in pathological conditions such as tumor metastasis. nih.govmdpi.com The stimulation of this process by this compound highlights the compound's influence on the lymphatic system. nih.gov
Macrophage-Mediated Mechanisms in Lymphangiogenesis
The pro-lymphangiogenic effect of this compound in vivo appears to be mediated indirectly through macrophages. semanticscholar.org While adenosine was observed to inhibit the proliferation and migration of lymphatic endothelial cells (LECs) directly in vitro, its stable analogue, this compound, promoted lymphangiogenesis in vivo. semanticscholar.org This suggests the involvement of other cell types. Macrophages are known to be key drivers of inflammatory lymphangiogenesis, primarily through the secretion of pro-lymphangiogenic growth factors like Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D. semanticscholar.orgvascularcell.com Studies have shown that adenosine can switch macrophages to a pro-angiogenic phenotype. semanticscholar.org When LECs were cultured in the presence of conditioned medium from murine macrophages, their proliferation was enhanced by twofold. semanticscholar.org This indicates that adenosine receptor activation, as mimicked by this compound, likely stimulates macrophages to release factors that, in turn, promote the formation of new lymphatic vessels. semanticscholar.orgharvard.edu
Table of Research Findings on this compound's Impact on Platelet Function
| Parameter | Effect of this compound | Associated Signaling Pathway | Source |
| Platelet Aggregation | Potent Inhibition | Adenosine Receptor Agonism | nih.govnih.gov |
| P-Selectin Expression | Significant Reduction | A2A Receptor Activation | nih.gov |
| P2Y12 Antagonist (Prasugrel) Combination | Potentiated Inhibition of P-Selectin Expression | Synergistic Adenosine and P2Y12 Receptor Pathways | nih.gov |
| Intracellular Signaling | Increases cAMP, Inhibits Calcium Mobilization | Adenylyl Cyclase Activation | nih.gov |
Table of Research Findings on this compound's Impact on the Lymphatic System
| Process | In Vivo Effect of this compound | Proposed Mechanism | Source |
| Lymphangiogenesis | 2.5-fold Stimulation | Macrophage-mediated release of pro-lymphangiogenic factors | semanticscholar.org |
| Macrophage Involvement | Indirect stimulation of LEC proliferation via macrophage-conditioned medium | Adenosine-induced switch of macrophages to a pro-angiogenic phenotype | semanticscholar.org |
Ocular System
The ocular system, a complex sensory organ, is responsible for vision. Its proper function relies on the maintenance of a stable intraocular environment, which is significantly influenced by the dynamics of aqueous humor. Aqueous humor, a clear fluid that fills the anterior and posterior chambers of the eye, provides nourishment to avascular tissues like the cornea and lens and maintains intraocular pressure (IOP). nih.govocl-online.de The ciliary body, specifically the ciliary epithelium, is responsible for the production of this vital fluid. ocl-online.deteachmephysiology.com The ciliary epithelium consists of two layers: the pigmented ciliary epithelium (PCE) and the non-pigmented ciliary epithelium (NPE). ocl-online.de These layers work in concert to secrete aqueous humor. ocl-online.de
Modulation of Chloride Ion Channels in Ciliary Epithelial Cells
Research has demonstrated that this compound plays a significant role in modulating the activity of chloride (Cl⁻) ion channels within the nonpigmented ciliary epithelial (NPE) cells. physiology.orgnih.gov The movement of ions, particularly sodium (Na⁺) and chloride (Cl⁻), across the ciliary epithelium is a primary driving force for the secretion of aqueous humor. ocl-online.de Chloride channels, in particular, are crucial for the transport of chloride ions from the ciliary stroma into the posterior chamber of the eye. nih.gov
Studies utilizing whole-cell patch-clamp techniques on human NPE cells have shown that this compound, a non-metabolizable analog of adenosine, can trigger an increase in whole-cell currents. physiology.org This effect was observed at concentrations as low as 1 μM. physiology.orgnih.gov The increase in current is dependent on the presence of chloride ions and can be reversibly inhibited by chloride channel blockers such as 5-nitro-2-(3-phenylpropylamino)benzoate (NPPB). physiology.orgnih.gov
The activation of adenosine receptors by this compound is believed to stimulate Cl⁻ secretion in mammalian NPE cells. physiology.orgnih.gov This stimulation of chloride channels leads to an outflow of chloride ions from the NPE cells into the aqueous humor. nih.gov
| Compound | Cell Type | Effective Concentration | Observed Effect | Inhibitor |
|---|---|---|---|---|
| This compound | Human NPE Cells | ≥1 μM | Increased whole-cell currents (Cl⁻ dependent) | NPPB |
Stimulation of Aqueous Humor Secretion
The modulation of chloride ion channels by this compound has a direct impact on the secretion of aqueous humor. The active transport of chloride ions across the ciliary epithelium creates an osmotic gradient that drives the movement of water from the stroma into the posterior chamber, thus forming aqueous humor. ocl-online.demdpi.com Therefore, by stimulating chloride secretion from the NPE cells, this compound effectively promotes the secretion of aqueous humor. physiology.org
The process of aqueous humor formation is a continuous one, with the ciliary body producing approximately 2.5 μl per minute. teachmephysiology.com This secretion is a result of active transport, ultrafiltration, and diffusion. teachmephysiology.comentokey.com The active secretion of ions like chloride is a critical component of this process. entokey.com The stimulation of chloride channels by compounds such as this compound enhances this active secretion phase. physiology.org
The coordinated action of both the pigmented and non-pigmented ciliary epithelial layers is essential for the formation of aqueous humor. ocl-online.denih.gov Ions are taken up from the stroma into the pigmented cells and then transferred to the non-pigmented cells, from where they are secreted into the posterior chamber. nih.gov The stimulation of chloride channels in the NPE cells by this compound is a key step in this transepithelial transport process that ultimately leads to increased aqueous humor formation. physiology.org
| Modulator | Target Channel | Cellular Effect | Physiological Outcome |
|---|---|---|---|
| This compound | Chloride (Cl⁻) Channels in NPE Cells | Increased Cl⁻ secretion | Stimulation of aqueous humor secretion |
Advanced Mechanistic Investigations of 2 Chloroadenosine
Intrinsic Apoptosis Pathway Activation
Research indicates that 2-Chloroadenosine can activate the intrinsic pathway of apoptosis. researchgate.netnih.govchemicalbook.com This activation is a key mechanism by which 2-CAdo exerts its cellular effects.
Caspase-3 Activation
Activation of caspase-3 is a hallmark event in the execution phase of apoptosis. Studies have demonstrated that this compound induces caspase-3 activation in various cell lines, including leukemic B-cells and human astrocytoma cells. researchgate.netnih.govchemicalbook.comnih.gov This activation is often observed to be time- and dose-dependent and precedes the appearance of morphological signs of apoptosis. nih.govmedchemexpress.com Inhibition of caspases using broad-spectrum inhibitors has been shown to suppress 2-CAdo-induced apoptosis, highlighting the critical role of caspase activation in this process. nih.govnih.gov
DNA Fragmentation and PARP Cleavage
Further evidence of this compound-induced apoptosis includes the observation of DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.netnih.govchemicalbook.com DNA fragmentation is a characteristic feature of apoptotic cell death, resulting from the activation of endonucleases. PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases, particularly caspase-3, serves as a biochemical marker of apoptosis. researchgate.netnih.govchemicalbook.com These events collectively indicate the activation of the apoptotic cascade by 2-CAdo.
Cytochrome c Release
Activation of the intrinsic apoptosis pathway is often associated with the release of cytochrome c from the mitochondria into the cytosol. Studies have shown that this compound induces the release of cytochrome c into the cytosol. researchgate.netnih.govchemicalbook.comchemdad.com This release is a crucial step that triggers the formation of the apoptosome and subsequent activation of caspases, including caspase-9 and ultimately caspase-3. researchgate.netnih.govchemicalbook.com
Decline in Mcl-1 Protein Levels
The intrinsic apoptotic pathway is regulated by members of the Bcl-2 family of proteins, which include both anti-apoptotic (e.g., Mcl-1, Bcl-2) and pro-apoptotic (e.g., Bax, Bak) members. A decline in the levels of anti-apoptotic proteins, such as Mcl-1, can shift the balance towards apoptosis. Research has indicated that this compound treatment is associated with a decline in Mcl-1 protein levels. researchgate.netnih.govchemicalbook.comchemdad.com This reduction in Mcl-1 likely contributes to the activation of the intrinsic apoptotic pathway.
p53-Independent Apoptosis Induction
While the tumor suppressor protein p53 plays a significant role in initiating apoptosis in response to various cellular stresses, studies have suggested that this compound can induce apoptosis through a p53-independent mechanism. researchgate.netnih.govchemicalbook.comchemdad.com This indicates that 2-CAdo's apoptotic effects are not solely reliant on the presence or activation of functional p53, suggesting alternative pathways are involved in mediating cell death.
Interaction with Adenosine (B11128) Kinase and AMP Deaminase
Studies have shown that the cellular effects of this compound are, at least in part, dependent on its intracellular metabolism, specifically phosphorylation by adenosine kinase (AK) researchgate.netnih.govnih.gov. Inhibition of adenosine kinase with agents like 5-iodotubercidin (B1582133) has been demonstrated to prevent this compound-induced effects in various cell types, including myoblastic cells and rheumatoid fibroblast-like synoviocytes nih.govnih.gov. This suggests that the phosphorylation of this compound to its monophosphate, and potentially further to its di- and triphosphate forms (e.g., 2-chloroATP), is crucial for its biological activity researchgate.net.
While this compound is resistant to adenosine deaminase (ADA), the activity of AMP deaminase can still play a role in the downstream effects of its phosphorylated metabolites. For instance, inhibition of AMP deaminase by coformycin (B1669288) has been shown to significantly reduce this compound cytotoxicity and caspase-3 activation in leukemic B-cells, suggesting that the accumulation of phosphorylated this compound metabolites and subsequent ATP depletion contribute to its effects researchgate.net.
Effects on Myogenic Cell Apoptosis and Myotube Disruption
This compound has been observed to induce apoptotic cell death and disrupt the structure of myoblastic cells and differentiated myotubes nih.govnih.gov. This cytotoxicity does not appear to rely on extracellular adenosine receptors but rather, at least partially, on the uptake of this compound into the cells via nucleoside transporters nih.gov. The process of this compound-induced apoptosis in myogenic cells is preceded by significant alterations to the actin cytoskeleton nih.gov.
Actin Cytoskeleton Disruption
A key finding in the study of this compound's effects on myogenic cells is its impact on the actin cytoskeleton. Exposure of myoblastic cells and myotubes to this compound leads to a derangement of actin microfilaments, which are vital for the structure and function of these cells nih.gov. The temporal relationship observed between cytoskeletal alterations and the induction of apoptosis suggests a causal link, indicating that disruption of the actin cytoskeleton is an early event in this compound-mediated cell death in this context nih.gov. Similar effects on the actin cytoskeleton have been noted in other cell types, such as dendritic cells, where adenosine and its analogs can affect actin organization via pathways involving Rap1 aai.org. This compound has also been shown to reduce levels of stabilized microtubules in cardiomyocytes, suggesting a broader impact on the cellular cytoskeleton physiology.orgresearchgate.net.
Distinctions from Adenosine-Induced Cytotoxicity
While both adenosine and this compound can induce apoptosis and myotube disruption in myogenic cells, the underlying intracellular mechanisms appear to differ significantly nih.gov. This compound-induced effects are dependent on adenosine kinase activity, as evidenced by their prevention by adenosine kinase inhibitors nih.gov. In contrast, adenosine's cytotoxicity in these cells is not prevented by adenosine kinase inhibitors and can be aggravated by the addition of homocysteine, suggesting a potential role for the accumulation of S-adenosyl-homocysteine and the blockage of methylation-dependent reactions in adenosine's effects nih.gov. Furthermore, despite both nucleosides disrupting myotube structure via effects on the actin cytoskeleton, there are notable differences in the specific morphological alterations they induce nih.gov. Studies in rheumatoid fibroblast-like synoviocytes also highlight a distinction, where this compound induces apoptosis independently of adenosine receptor-mediated signaling, relying instead on uptake and phosphorylation, a mechanism not observed for adenosine in this context nih.gov.
Structure-Activity Relationships of this compound Analogs
Structure-activity relationship (SAR) studies involving this compound analogs have been instrumental in understanding the molecular determinants of adenosine receptor binding and activation. This compound itself is known to act as an agonist at adenosine receptors, albeit with varying affinities for the different subtypes (A1, A2A, A2B, and A3) tocris.comhellobio.comresearchgate.net. Modifications to the purine (B94841) ring and the ribose moiety of adenosine and this compound have been explored to develop analogs with improved potency and selectivity for specific adenosine receptor subtypes nih.govnih.govcdnsciencepub.comnih.govcuni.cz.
Contribution of Purine Moiety Nitrogens to Receptor Binding
Research on deaza-analogs of adenosine and this compound has provided insights into the contribution of the nitrogen atoms within the purine moiety to adenosine receptor binding. Studies examining the affinity of these analogs for the A1 adenosine receptor in rat brain have indicated that the relative contribution of the purine ring nitrogen atoms to binding follows a specific order researchgate.net. While the exact order can vary depending on the specific analog and receptor subtype studied, these investigations highlight the importance of the nitrogen positions in the purine scaffold for productive interactions with the binding site of adenosine receptors researchgate.net. Alterations at the C2 position of the purine ring, where the chlorine atom is located in this compound, are known to significantly influence the potency and selectivity of adenosine analogs at different receptor subtypes, particularly A2A and A2B receptors nih.govcuni.cz.
Methodological Approaches in 2 Chloroadenosine Research
In Vitro Cellular Models
In vitro cellular models are fundamental tools in 2-Chloroadenosine research, providing controlled environments to study its direct effects on various cell types. These models range from established cell lines to primary cell cultures, allowing for detailed analysis of cellular responses.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a key method for determining the affinity of this compound for adenosine (B11128) receptors. These assays typically involve using a radiolabeled ligand that binds to the receptor and observing the displacement of this ligand by varying concentrations of this compound.
This compound is known to be a metabolically stable analog of adenosine that acts as an agonist at adenosine receptors tocris.com. Its affinity for different adenosine receptor subtypes (A₁, A₂A, and A₃) has been determined using radioligand binding assays. For instance, Kᵢ values for this compound have been reported as 300 nM for A₁, 80 nM for A₂A, and 1900 nM for A₃ receptors tocris.com.
Studies using [³H]-2-chloroadenosine have characterized high-affinity binding sites in rat brain synaptic membranes, suggesting its suitability as a ligand for studying adenosine receptors researchgate.net. Displacement studies using radiolabeled antagonists like [³H]-DPCPX have also been used to determine the affinity of this compound for A₁ receptors in preparations like guinea-pig cerebral cortex membranes and slices nih.gov. These studies provide quantitative data on the interaction of this compound with its target receptors.
| Adenosine Receptor Subtype | Kᵢ (nM) | Source |
| A₁ | 300 | Tocris Bioscience tocris.com |
| A₂A | 80 | Tocris Bioscience tocris.com |
| A₃ | 1900 | Tocris Bioscience tocris.com |
Note: Kᵢ values can vary depending on the tissue, species, and specific assay conditions used.
Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp electrophysiology is employed to study the effects of this compound on ion channels and synaptic transmission by recording electrical currents or membrane potentials in single cells.
This technique has been used to analyze the effects of this compound on calcium currents and excitatory postsynaptic currents (EPSCs) in cultured rat hippocampal pyramidal neurons. This compound was found to reduce calcium currents and potently and reversibly reduce the amplitude of EPSCs, indicating presynaptic inhibition of neurotransmitter release nih.gov. The actions on calcium currents were consistent with the pharmacological profile of an A₁ adenosine receptor nih.gov.
Whole-cell voltage-clamp electrophysiology has also been utilized to examine the modulatory effects of this compound on voltage-gated calcium channels in dissociated basolateral amygdala neurons. This compound modulated whole-cell Ba²⁺ currents in a concentration-dependent manner, and its inhibitory effect appeared to target multiple calcium channel subtypes nih.gov. The technique is also used in studies investigating the effects of adenosine analogs on smooth muscle cells, such as in the urinary bladder, to evaluate ion channel activity biorxiv.org. Furthermore, patch clamp techniques can be used to analyze synaptic plasticity and the effect of compounds like this compound on evoked neural responses jove.com.
Microdialysis for Neurotransmitter Release Studies
Microdialysis is a technique used to measure the concentration of substances, such as neurotransmitters, in the extracellular fluid of tissues in vivo. This method is applied to study how this compound affects the release of neurotransmitters.
Studies using microdialysis in awake, freely moving rats have investigated the effects of locally infused this compound on dopamine (B1211576) release in the neostriatum. This compound slightly decreased basal dopamine levels at a maximal concentration and fully counteracted haloperidol-stimulated dopamine release. However, it did not alter dopamine release stimulated by high K⁺ or (+)-amphetamine nih.gov. These findings suggest that adenosine A₁ receptors, potentially located on striatal dopaminergic nerve terminals, can block dopamine release induced by D₂ receptor blockade nih.gov.
Microdialysis has also been used to evaluate the effects of this compound on glutamate (B1630785) and GABA efflux in the hippocampus of rats. Intrahippocampal perfusion of this compound produced a sustained attenuation of baseline dopamine levels and elicited a delayed augmentation of both glutamate and GABA efflux nih.gov. The technique is valuable for understanding the complex neuromodulatory roles of this compound in specific brain regions capes.gov.brahajournals.org. Microdialysis has also been applied in human studies to measure interstitial adenosine concentrations in subcutaneous tissue, providing context for the potential effects of adenosine analogs in peripheral tissues physiology.org.
Flow Cytometry for Apoptosis Assessment
Flow cytometry is a powerful technique used to quantitatively assess various cellular properties, including apoptosis. It is frequently employed in this compound research to measure markers of cell death.
Flow cytometric analysis of annexin (B1180172) V binding is a common method to detect phosphatidylserine (B164497) exposure, an early event in apoptosis. This technique was used to demonstrate that this compound induces apoptosis in fibroblast-like synoviocytes from rheumatoid arthritis patients nih.gov. In this study, this compound induced DNA fragmentation at concentrations ≥ 50 µM, and phosphatidylserine exposure was also measured by flow cytometry nih.gov.
Flow cytometry is also utilized for cell cycle analysis and apoptosis determination in cancer cell lines treated with this compound. For example, in PC3 prostate cancer cells, flow cytometry has been used to analyze cell-cycle progression and apoptosis following this compound treatment researchgate.net. Similarly, flow cytometry has been applied to assess apoptosis induced by 8-chloro-adenosine (a related compound) in lung cancer cell lines (A549 and H1299) by measuring the subG1/<2N cell population mdpi.com. Studies on leukemia cells have also used flow cytometry to show that this compound induces apoptosis researchgate.netnih.gov. The technique allows for quantitative assessment of the percentage of apoptotic cells within a population bdbiosciences.com.
HPLC for Nucleotide Pool Quantification
High-performance liquid chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify components in a mixture. In the context of this compound research, HPLC is used to quantify intracellular nucleotide pools.
HPLC is employed to determine deoxy- and ribonucleoside triphosphate pools in cells treated with this compound. This is particularly relevant when investigating the metabolic fate of this compound and its potential to interfere with nucleotide metabolism. In PC3 prostate cancer cells, HPLC analysis was used to determine deoxy- and ribonucleoside triphosphate pools, revealing that this compound treatment led to changes in these pools researchgate.net.
Research has shown that this compound can be metabolized by phosphorylation in cells, leading to the formation of 2-chloro nucleotides like 2-chloroATP nih.govnih.gov. HPLC separation and spectral analysis have been used to identify and quantify these 2-chloro nucleotides and assess their impact on endogenous nucleotide levels nih.gov. Methods for simultaneous determination of dNTPs, rNTPs, and ADP in biological samples using HPLC have been developed and are applicable to studying the effects of nucleoside analogs like this compound on cellular nucleotide content researchgate.netdiva-portal.orgaacrjournals.org. The ability to quantify these pools provides insights into the intracellular mechanisms of action of this compound, particularly its effects on DNA and RNA synthesis researchgate.netresearchgate.net.
| Nucleotide | Method Used for Quantification | Relevant Findings | Source |
| Deoxyribonucleotides | HPLC | Changes observed after this compound treatment in PC3 cells. researchgate.net | researchgate.net |
| Ribonucleotides | HPLC | Changes observed after this compound treatment in PC3 cells. researchgate.net | researchgate.net |
| 2-chloroATP | HPLC | Formation detected after this compound treatment in EHEB and rat hepatocytes. nih.govnih.gov | nih.govnih.gov |
| Intracellular ATP | HPLC (indirectly via pool analysis) | Decrease observed after this compound treatment in EHEB cells. nih.gov | nih.gov |
Enzyme Activity Assays (e.g., Adenosine Deaminase, Adenosine Kinase)
Enzyme activity assays are utilized to investigate the metabolic fate of this compound and its influence on key enzymes involved in adenosine metabolism, such as adenosine deaminase (ADA) and adenosine kinase (AK). This compound is known to be resistant to deamination by adenosine deaminase, which contributes to its metabolic stability compared to endogenous adenosine. researchgate.net Studies have shown that this compound obstructs nucleic acid metabolism by resisting adenosine deaminase. researchgate.net
Research has demonstrated that the cytotoxicity of this compound in certain cell types, such as human B lymphoid cells and rheumatoid fibroblast-like synoviocytes (RA-FLSs), is dependent on its intracellular metabolism, specifically phosphorylation by adenosine kinase. researchgate.netnih.gov Inhibition of adenosine kinase has been shown to block the apoptotic effect of this compound in RA-FLSs, suggesting that the phosphorylated form of this compound is responsible for inducing DNA fragmentation and activating a caspase pathway in these cells. nih.gov
Furthermore, studies investigating the dysregulation of extracellular adenosine levels in spontaneously hypertensive rats (SHR) have utilized enzyme activity assays to assess adenosine deaminase and adenosine kinase activity in vascular smooth muscle cells. These studies found enhanced activity of adenosine deaminase in SHR smooth muscle cells compared to normotensive Wistar-Kyoto (WKY) rats, contributing to decreased extracellular adenosine levels. ahajournals.org Treatment with this compound, being resistant to ADA, was shown to equalize cell growth differences between SHR and WKY cells, further supporting the role of enhanced ADA activity in the observed dysregulation. ahajournals.org
In Vivo Animal Models
In vivo animal models are extensively used to study the systemic effects of this compound and its potential therapeutic applications in various disease states. These models allow for the investigation of its pharmacokinetic-hemodynamic relationships and its effects on complex biological systems. nih.gov
Rodent Models (Rats, Mice) for Neurological Studies (e.g., Kindling, Seizures)
Rodent models, particularly rats and mice, are commonly employed to investigate the anticonvulsant properties of this compound and its effects on seizure activity. The kindling model, a widely used model of epilepsy development, has been instrumental in demonstrating the antiepileptogenic effects of this compound. nih.govscispace.com
Studies using the amygdala kindling model in rats have shown that focal intra-amygdaloid injection of this compound can prevent the development of kindling, reducing both the behavioral seizure score and the afterdischarge duration. nih.gov In fully kindled rats, this compound has been shown to increase the generalized seizure threshold in a dose-dependent manner. nih.gov
In addition to kindling, this compound has been studied in other seizure models in rodents. It has been used to activate adenosine receptors in the thalamus, generating anticonvulsive activity in a rat model of generalized seizures. caymanchem.com Conversely, intracerebroventricular application of this compound in genetically absence epileptic WAG/Rij rats has been shown to aggravate absence epileptic seizures, increasing the number and total duration of spike-wave discharges. scialert.net This suggests differential effects of this compound depending on the type of seizure and the brain region targeted.
Models for Cardiovascular and Hemodynamic Investigations (e.g., Normotensive/Hypertensive Rats)
Animal models are crucial for understanding the cardiovascular and hemodynamic effects of this compound. Studies in normotensive conscious rats have been used to quantify the cardiovascular effects of this compound at adenosine A1 and A2a receptors in vivo. nih.govcaymanchem.comnih.gov These investigations involve monitoring parameters such as heart rate and mean arterial blood pressure to assess the compound's impact on the cardiovascular system. nih.gov
Research in normotensive rats has shown that this compound can produce a reduction in blood pressure and heart rate, mediated by activation of A1 and A2a receptors. nih.gov The pharmacokinetic-hemodynamic relationships have been described using models to determine the in vivo potencies of this compound at these receptors. nih.gov
Models using hypertensive rats, such as spontaneously hypertensive rats (SHR), have also been utilized to study the vascular effects of this compound. As mentioned earlier, studies in SHR have investigated the role of this compound in addressing the dysregulation of extracellular adenosine levels and enhanced smooth muscle cell proliferation observed in hypertension. ahajournals.org
Models for Ischemia-Reperfusion Injury (e.g., Rabbit Lung, Mouse Heart, Rat Forebrain)
Ischemia-reperfusion (I/R) injury models in various animal species, including rabbits, mice, and rats, are used to evaluate the protective effects of this compound against tissue damage caused by interrupted blood flow followed by reperfusion. caymanchem.comcordynamics.com
In rabbit lung ischemia-reperfusion injury models, this compound has demonstrated protective effects, reducing inflammatory responses characterized by leukocyte influx and protein transudation. nih.gov Studies have shown that this compound treatment can lead to improved hemodynamic parameters and reduced indicators of lung injury in these models. nih.gov
Mouse heart models of ischemia-reperfusion injury are also employed to study the cardioprotective potential of adenosine analogs. Research using isolated perfused mouse hearts has investigated the effects of adenosine receptor agonists, including nonselective agonists like this compound, on functional recovery and infarct size following ischemia and reperfusion. ahajournals.orgahajournals.org These studies help elucidate the role of different adenosine receptor subtypes in mediating cardioprotection.
Rat forebrain ischemia models may also be used to study the neuroprotective effects of this compound, given its known effects on cerebral blood flow and its anticonvulsant properties, although specific details on this compound in rat forebrain I/R models were not as prominent in the provided search results as lung and heart models. However, the general application of I/R models in different organs highlights the versatility of this approach in this compound research. cordynamics.com
Models for Inflammatory and Infectious Diseases
Animal models of inflammatory and infectious diseases are used to investigate the immunomodulatory and anti-inflammatory properties of this compound. caymanchem.com Adenosine signaling is known to play a role in regulating inflammation, and this compound, as an adenosine analog, has been studied in this context. frontiersin.org
Studies have explored the effects of this compound in models of acute lung injury and sepsis induced by bacterial infection, such as Klebsiella pneumoniae in mice. researchgate.netresearchgate.net These studies assess the impact of this compound on inflammatory markers, neutrophil infiltration, and survival rates. researchgate.netresearchgate.net For example, intravenous administration of this compound in a mouse model of K. pneumoniae-induced sepsis increased animal survival and decreased levels of pro-inflammatory markers, while increasing anti-inflammatory cytokine levels. researchgate.net In a mouse model of acute lung infection, this compound treatment decreased neutrophil infiltration and reduced pro-inflammatory cytokines. researchgate.net
This compound has also been used to study bronchoconstrictor effects in a guinea pig model of asthma, indicating its application in respiratory inflammation models. caymanchem.com
Genetic Knockout Models (e.g., Adenosine A1 Receptor Knockout Mice)
Genetic knockout models, particularly mice deficient in specific adenosine receptor subtypes, are invaluable tools for determining the roles of these receptors in mediating the effects of this compound. Adenosine A1 receptor (A1AR) knockout mice are frequently used to delineate the A1AR-dependent effects of this compound. ahajournals.orgahajournals.orgresearchgate.netoup.comoup.com
Studies using A1AR knockout mice have confirmed the A1AR-mediated negative chronotropic effects of this compound on heart rate. ahajournals.orgoup.comoup.com In ischemia-reperfusion injury models, A1AR knockout has been shown to limit intrinsic myocardial resistance to ischemia, and while this compound still offered some protection in these knockout hearts, its protective actions were significantly reduced compared to wild-type mice, highlighting the contribution of A1ARs to its cardioprotective effects. ahajournals.orgahajournals.org
Genetic knockout models of other adenosine receptor subtypes, such as A2A and A3 receptors, are also used in conjunction with this compound to understand the specific receptor subtypes involved in its various effects, including those on inflammation and immune cell function. aai.org Studies with A2A receptor knockout mice, for instance, have provided evidence for the predominant role of A2A receptors in the inhibitory effect of adenosine and its analogs, including this compound, on the cytotoxic activity of activated immune cells. aai.org
Models for Lymphangiogenesis Studies
Studies investigating the role of adenosine signaling in lymphangiogenesis, the formation of new lymphatic vessels, have employed this compound in various experimental models. In vitro studies using lymphatic endothelial cells (LECs) have shown that adenosine can decrease LEC proliferation, migration, and tube formation plos.orgnih.govnih.gov. However, in vivo models suggest a different effect.
One common in vivo model involves implanting gelatin sponges containing this compound into the ear of mice plos.orgnih.govnih.gov. This method allows for the local delivery of the compound and subsequent quantification of lymphatic vessel formation within the sponge. Research using this model has demonstrated that gelatin sponges containing this compound displayed an elevated level of lymphangiogenesis compared to controls plos.orgnih.govnih.gov. Specifically, a 2.5-fold increase in lymphangiogenesis was observed in sponges containing this compound (0.003 mg/ml) compared to control sponges plos.orgnih.gov. This pro-lymphangiogenic effect in vivo, potentially mediated through adenosine A₂B receptors, contrasts with the in vitro findings and highlights the complexity of adenosine signaling in a complete biological system plos.orgnih.govnih.govnih.gov.
Another in vivo approach involves studying lymphangiogenesis in models of inflammation, such as peritonitis in mice. Studies using adenosine A₂A receptor-deficient mice in peritonitis models have shown a significant reduction in inflammatory lymphangiogenesis, suggesting a role for A₂A receptor signaling in this process nih.gov. While these studies primarily focus on the A₂A receptor and endogenous adenosine, they provide context for the potential involvement of adenosine analogs like this compound in modulating lymphangiogenesis in inflammatory conditions.
Models for Ocular Physiology
This compound has been utilized in models to study its effects on ocular physiology, particularly concerning the regulation of aqueous humor secretion and intraocular pressure. The ciliary epithelium, responsible for aqueous humor production, possesses purinergic receptors, and adenosine receptor activation has been linked to opposing effects on intraocular pressure physiology.orgphysiology.org.
In vitro studies using nonpigmented ciliary epithelial (NPE) cells, such as continuous human HCE and ODM lines and freshly dissected bovine cells, have investigated the effects of this compound on cellular processes related to aqueous humor dynamics physiology.orgphysiology.org. Experiments employing whole-cell patch clamping have shown that this compound (≥1 µM) triggers increases in whole cell currents in HCE cells physiology.orgphysiology.org. These increased currents were found to be dependent on external Cl⁻ concentration and were reversibly inhibited by NPPB (5-nitro-2-(3-phenylpropylamino)benzoate), a Cl⁻ channel blocker physiology.orgphysiology.org. At a concentration of 10 µM, this compound significantly increased whole cell currents, with an observed increase at +80 mV of 1420 ± 371 pA, corresponding to a stimulation of 136 ± 45% over baseline current physiology.org.
Furthermore, studies have assessed the effect of this compound on isosmotic cell shrinkage in human NPE cells, a process related to water transport. At 10 µM, this compound significantly accelerated cell shrinkage, similar to the effect of AMP (adenosine 5'-monophosphate) physiology.orgphysiology.org. Inosine, UTP, and ATP did not produce similar effects at this concentration physiology.orgphysiology.org. These findings suggest that this compound, as a stable adenosine analog, can influence ion transport and cell volume in ciliary epithelial cells, providing insights into the potential mechanisms by which adenosine signaling may regulate aqueous humor dynamics.
Advanced Imaging Techniques (e.g., Spin-Labeled MRI for Cerebral Blood Flow)
Advanced imaging techniques, particularly arterial spin-labeled (ASL) MRI, have been employed to study the effects of this compound on cerebral blood flow (CBF). This compound is known to be a potent cerebrovasodilator due to its action on adenosine receptors, particularly A₂A receptors nih.govnih.govmedchemexpress.com.
Studies in rats using spin-labeled MRI have investigated the spatial distribution, dose-response, and timing of the effect of this compound on CBF after intraparenchymal injection nih.gov. These studies involved injecting this compound at various doses (0.3, 6.0, or 12 nmoles) or a saline vehicle into the rat brain nih.gov. CBF was then quantified serially in a slice through the injection site using ASL MRI nih.gov.
Research findings indicate that intraparenchymal injection of this compound produces dose-dependent and sustained cerebral vasodilation, leading to increased CBF over large brain areas nih.govmedchemexpress.com. Marked increases in CBF were observed, both in a circular region of interest (ROI) around the injection site and in ipsilateral hemispheric ROIs nih.gov. For instance, a 12-nmol injection resulted in approximately 3.77- and 3.93-fold increases in CBF in the circular ROI at approximately 90 and 180 minutes post-injection, respectively, compared to the vehicle group nih.gov. Hemispheric CBF also showed significant increases, with approximately 2.92- and 2.78-fold increases at the same time points after a 12-nmol injection nih.gov.
The use of spin-labeled MRI in these studies allows for non-invasive, quantitative assessment of regional CBF changes in response to this compound. This methodology is valuable for understanding the cerebrovascular effects of adenosine analogs and can be applied to investigate the potential therapeutic benefits of promoting CBF in models of neurological injury, such as traumatic brain injury (TBI) nih.govnih.gov. While a lower dose (0.3 nmole) of this compound did not increase CBF in normal rats, a higher dose (6 nmole) dramatically increased hemispheric CBF by 1.5-2.0-fold nih.gov. In a TBI model, this compound treatment attenuated the increase in tissue water spin-lattice relaxation time (T₁obs), potentially indicating a reduction in post-traumatic edema, although it did not improve post-traumatic hypoperfusion at the lower dose used in the TBI model nih.gov.
Here is a summary of some research findings related to this compound's effects on CBF using spin-labeled MRI:
| Dose (nmoles) | ROI | Time Post-Injection (min) | Fold Increase in CBF (vs. Vehicle) | Citation |
| 12 | Circular ROI | ~90 | ~3.77 | nih.gov |
| 12 | Circular ROI | ~180 | ~3.93 | nih.gov |
| 12 | Ipsilateral Hemisphere | ~90 | ~2.92 | nih.gov |
| 12 | Ipsilateral Hemisphere | ~180 | ~2.78 | nih.gov |
| 6 | Hemisphere | 1.5-3.5 hours | 1.5-2.0 | nih.gov |
Interactive Table: Effect of this compound on Cerebral Blood Flow in Rats (Spin-Labeled MRI)
Comparative Analyses and Analog Development
Comparison with Endogenous Adenosine (B11128) and Other Adenosine Analogs
Adenosine is an endogenous signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃ receptors. 2-Chloroadenosine is a metabolically stable analog of adenosine and acts as an agonist at these receptors. tocris.comrndsystems.comdrugbank.com This metabolic stability, primarily due to resistance to deamination by adenosine deaminase, is a key difference compared to endogenous adenosine, which is rapidly metabolized. researchgate.netnih.govnih.gov
While often used experimentally as a non-selective adenosine receptor agonist, studies have characterized its affinity for different receptor subtypes. Reported Kᵢ values for this compound are approximately 300 nM for A₁ receptors, 80 nM for A₂A receptors, and 1900 nM for A₃ receptors. tocris.comrndsystems.com Some sources indicate it selectively activates adenosine A₁ receptors, attributing this to the chlorine substituent enhancing hydrophobic interactions in the binding pocket and altering receptor dynamics. scbt.com However, other research suggests its affinity for the A₁ receptor is relatively lower than for A₂A receptors, implying that A₂A receptor activation might occur at lower concentrations. nih.gov This highlights that its selectivity can be concentration-dependent and may vary across species. nih.gov
In comparative studies, the rank order of agonist potencies for stimulating [³H]-inositol phosphates accumulation in certain cell lines has been observed as N⁶-cyclopentyladenosine > 5'-N-ethylcarboxamidoadenosine > this compound > adenosine. researchgate.net This indicates that while this compound is more potent than adenosine in some contexts, other synthetic analogs exhibit even higher potency.
The chlorine atom at the 2-position of adenosine significantly influences its properties. This substitution enhances the stability of this compound against acid hydrolysis compared to adenosine and 5'-chloro-5'-deoxyadenosine. researchgate.net The chlorine atom introduces distinctive dipole interactions that are suggested to enhance receptor affinity and selectivity. scbt.com
Unlike adenosine, which can induce apoptosis in some cell types via receptor-independent mechanisms involving intracellular metabolism, this compound has also been shown to induce apoptosis, and this effect can be dependent on its intracellular metabolism and phosphorylation by adenosine kinase. researchgate.netnih.gov This suggests that while it mimics adenosine's receptor-mediated effects, its intracellular fate and metabolic products can also contribute to its biological activities.
Development of Deaza-Analogues and their Receptor Affinities
The development of deaza-analogues of adenosine and this compound has been explored to investigate the role of the nitrogen atoms in the purine (B94841) ring for adenosine receptor binding and to potentially develop more selective compounds. Deaza-analogues involve the replacement of a nitrogen atom in the purine ring with a carbon atom.
Studies examining several deaza-analogues of adenosine and this compound have investigated their affinity for adenosine receptors, particularly the A₁ receptor. tandfonline.com Research indicates that the relative contribution of the nitrogen atoms of the purine moiety to binding at the A₁ rat brain adenosine receptor follows the order N⁷ > N³ > N¹. tandfonline.com
For 2-chloro-1-deazaadenosine, the 1-deaza modification appears to be well tolerated at rat A₃ receptors, with this compound being much more potent at A₁ receptors and nearly equipotent at A₃ receptors compared to 1-deaza-2-chloroadenosine. nih.gov
N⁶-substituted 1-deazaadenosines generally retain the A₁ agonist activity of their parent compounds but show reduced A₂ agonist activity, leading to A₁-selective compounds. d-nb.info Notably, N⁶-cyclopentyl-2-chloro-1-deazaadenosine was identified as a highly selective agonist at A₁ adenosine receptors. d-nb.info This suggests that combining the 2-chloro substitution with deaza modification and N⁶ substitution can be a strategy for achieving subtype selectivity.
The activity of 1-deaza analogues confirms that the presence of the nitrogen atom at position 1 of the purine ring is not critical for A₁ receptor-mediated adenosine actions. d-nb.info
Strategies for Enhancing Selectivity and Metabolic Stability
Enhancing the selectivity and metabolic stability of adenosine analogs, including this compound, is a significant goal in medicinal chemistry to develop compounds with more targeted pharmacological effects and improved pharmacokinetic profiles.
One key strategy for improving metabolic stability has been the modification of the adenosine structure to resist degradation by adenosine deaminase. The presence of a chlorine atom at the 2-position, as in this compound, is a well-established modification that confers resistance to adenosine deaminase. researchgate.netnih.govnih.gov This increased stability allows this compound to persist longer in the body compared to endogenous adenosine.
To enhance receptor subtype selectivity, various structural modifications have been explored. These include substitutions at the N⁶ position, modifications to the ribose moiety, and alterations to the purine ring, such as the deaza modifications discussed previously. nih.govd-nb.inforesearchgate.netacs.org
For instance, introducing cycloalkyl substituents on the N⁶ group of adenosine, 1-deazaadenosine, and their 2-chloro derivatives has been investigated to understand the influence of steric hindrance and lipophilicity on A₁ and A₂A receptor affinity. researchgate.net Combining the 2-chloro modification with N⁶-substitutions known to induce high potency and selectivity at A₁ receptors has successfully retained high affinity and increased selectivity. acs.org An example is 2-chloro-2'-C-methyl-N⁶-cyclopentyladenosine, which demonstrated high potency and significant selectivity for A₁ receptors over A₂A and A₃ receptors. acs.org
Modifications to the ribose moiety, such as 2'-C-methyl analogues, have also been synthesized. acs.org While the 2'-C-methyl modification can sometimes decrease affinity, particularly at A₂A and A₃ receptors, combining it with N⁶-substitutions has led to highly potent and selective A₁ agonists. acs.org
The development of deaza-analogues, as mentioned in section 6.2, is another strategy employed to modulate receptor affinity and selectivity by altering the electronic and steric properties of the purine ring. tandfonline.comnih.govd-nb.info
Emerging Research Frontiers for 2 Chloroadenosine
Investigation of Novel Therapeutic Applications Beyond Established Areas
Research into 2-Chloroadenosine has expanded beyond its classical applications, uncovering potential in treating a range of conditions characterized by inflammation, cellular proliferation, and neuronal dysregulation.
Rheumatoid Arthritis: Studies have identified a novel apoptotic effect of this compound on fibroblast-like synoviocytes from patients with rheumatoid arthritis (RA-FLSs). nih.govnih.gov Unlike adenosine (B11128), this compound induces DNA fragmentation and apoptosis in these cells, suggesting a potential therapeutic strategy for reducing the synovial inflammation and joint degradation characteristic of rheumatoid arthritis. nih.gov
Oncology: In the field of oncology, particularly for prostate cancer, this compound is being investigated as an anticancer agent. nih.gov It has been shown to induce apoptosis and inhibit the proliferation of human prostate cancer cells (PC3 cells) by acting as a metabolic precursor to an S-phase specific nucleoside analogue that disrupts DNA synthesis. nih.govnih.gov Furthermore, its ability to sensitize cancer cells to other antineoplastic agents, such as Docetaxel, opens avenues for combination therapies. nih.gov Research in leukemic B-cells also highlights its capacity to induce apoptosis. nih.govresearchgate.net
Neuropathic Pain and Neuroinflammation: The role of adenosine receptors in pain modulation is well-documented, with A1 and A3 receptors generally mediating antinociceptive effects, while A2A and A2B receptors can be both pro- and antinociceptive depending on the context. mdpi.commdpi.comnih.gov As a broad adenosine agonist, this compound's potential application in pain management is an active area of research. mdpi.com Its utility has been noted in models of traumatic brain injury, where it can provide neuroprotection, an effect that appears to be context-dependent on local glutamate (B1630785) levels. nih.gov
Cardiac Conditions: In cardiology, this compound has been found to attenuate cardiomyocyte hypertrophy. researchgate.netahajournals.org This effect is largely independent of adenosine receptor signaling and points to intracellular metabolic pathways as key mediators of its cardioprotective action. ahajournals.org
Table 1: Investigational Therapeutic Applications of this compound
| Therapeutic Area | Investigated Application | Cellular Target/Model | Key Finding |
| Immunology | Treatment of Rheumatoid Arthritis | Fibroblast-like Synoviocytes (RA-FLSs) | Induces apoptosis, potentially reducing synovial inflammation. nih.govnih.gov |
| Oncology | Prostate Cancer Therapy | Human Prostate Cancer Cells (PC3) | Inhibits DNA synthesis, leading to S-phase arrest and apoptosis. nih.govnih.gov |
| Oncology | Leukemia Therapy | Leukemic B-cells (EHEB line) | Induces apoptosis through intracellular metabolism. nih.govresearchgate.net |
| Neurology | Neuropathic Pain Management | Preclinical Pain Models | Potential modulation of pain pathways via adenosine receptors. mdpi.comtranspharmation.com |
| Neurology | Neuroprotection after Brain Injury | Traumatic Brain Injury Models | Provides neuroprotective effects, dependent on local glutamate concentration. nih.gov |
| Cardiology | Attenuation of Cardiac Hypertrophy | Neonatal Cardiomyocytes | Reduces phenylephrine-induced increases in cell size and protein synthesis. researchgate.netahajournals.org |
Elucidation of Further Intracellular Signaling Cascades
Recent studies have begun to map the intricate intracellular signaling pathways activated by this compound, revealing mechanisms that are distinct from classical G-protein coupled receptor signaling.
In RA-FLSs and leukemic B-cells, the apoptotic effect of this compound is initiated following its intracellular phosphorylation. nih.govnih.gov This leads to the activation of the intrinsic pathway of apoptosis, a process marked by the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This event subsequently triggers a cascade of caspase activation, ultimately leading to programmed cell death. nih.govresearchgate.net In leukemic cells, this process was also associated with a decrease in the anti-apoptotic protein Mcl-1 and was found to be independent of p53. nih.gov
In human thymocytes, the signaling pathway of this compound differs from its deoxy-analog, 2-chlorodeoxyadenosine. nih.gov While the former primarily induces cell death through Ca2+-dependent mechanisms, the latter acts via a pathway that increases p53 protein levels. nih.gov
Research on cardiomyocyte hypertrophy has shown that this compound can inhibit signaling pathways associated with cell growth. ahajournals.org Specifically, it reduces the sustained phosphorylation of key proteins in the Raf-mTOR-p70S6k pathway. ahajournals.org This inhibition appears to be a crucial component of its anti-hypertrophic effects and is dependent on adenosine kinase activity, not adenosine receptor antagonism. ahajournals.org
Table 2: Intracellular Signaling Pathways Modulated by this compound
| Cellular Context | Key Signaling Pathway | Upstream Event | Downstream Effect |
| Rheumatoid Arthritis Fibroblasts | Caspase Activation Pathway | Intracellular phosphorylation of 2-CADO | DNA Fragmentation, Apoptosis. nih.govnih.gov |
| Leukemic B-cells | Intrinsic Apoptosis Pathway | Cytochrome c release, Mcl-1 decline | Caspase-3 activation, PARP cleavage, Apoptosis. nih.govresearchgate.net |
| Human Thymocytes | Calcium-Dependent Signaling | Influx/Release of intracellular Ca2+ | Cell Death. nih.gov |
| Cardiomyocytes | Raf-mTOR-p70S6k Pathway | Inhibition of sustained phosphorylation | Attenuation of cellular hypertrophy. ahajournals.org |
Research into Receptor-Independent Mechanisms and Metabolite Effects
A significant frontier of this compound research is the growing body of evidence for powerful biological effects that occur independently of cell surface adenosine receptors. These mechanisms are contingent on the compound's transport into the cell and its subsequent metabolism.
The central tenet of this mechanism is the intracellular conversion of this compound into its phosphorylated metabolites, such as 2-chloro-adenosine monophosphate (2-Cl-AMP), diphosphate (B83284) (2-Cl-ADP), and triphosphate (2-Cl-ATP). nih.govnih.gov This conversion is catalyzed by adenosine kinase (AK). nih.govresearchgate.netnih.gov The cytotoxicity and apoptotic effects observed in various cancer cell lines and rheumatoid arthritis synoviocytes are directly linked to this intracellular metabolism. nih.govnih.govresearchgate.net
The effects of these metabolites are twofold:
Inhibition of Macromolecular Synthesis: 2-Cl-ATP acts as an antimetabolite, irreversibly inhibiting key enzymes involved in DNA and RNA synthesis. nih.govnih.gov This leads to an arrest of the cell cycle, typically in the S-phase, and prevents cellular proliferation. nih.govnih.gov
Energy Depletion: The accumulation of 2-Cl-ATP can occur in parallel with a decrease in the intracellular concentration of natural ATP. nih.gov This depletion of the cell's primary energy currency contributes significantly to the cytotoxic effects and the induction of apoptosis. nih.gov
Crucially, these effects can be blocked by inhibitors of nucleoside transporters, which prevent this compound from entering the cell, or by inhibitors of adenosine kinase, which block its conversion into active metabolites. nih.govnih.govresearchgate.net Conversely, adenosine receptor antagonists often fail to prevent these effects, confirming their receptor-independent nature. nih.govresearchgate.net
Advanced Studies on pH-Dependent Transport and Disease Contexts
The efficacy of this compound's intracellular actions is fundamentally dependent on its transport across the cell membrane. Recent research has focused on the specific transporters involved and how their function is modulated by the cellular microenvironment, particularly pH.
Studies have identified the human equilibrative nucleoside transporter 4 (hENT4) as a key transporter for this compound. nih.govnih.gov A novel finding is that the transport of this compound via hENT4 is significantly enhanced in acidic conditions. nih.govnih.gov This pH-dependency is critical because many pathological states, such as solid tumors, areas of inflammation, and ischemic tissue, are characterized by an acidic microenvironment. nih.gov
The kinetics of this compound transport by hENT4 at an acidic pH (6.0) are complex and biphasic. nih.gov At low, more physiological substrate concentrations, it exhibits a high-affinity component. As concentrations increase, it shifts to a low-affinity, high-capacity system that displays positive cooperativity. nih.govnih.gov This suggests an allosteric mechanism where the binding of one substrate molecule facilitates the binding of others. nih.gov At a neutral pH (7.5), only the low-affinity component is observed. nih.gov
This pH-sensitive transport mechanism has significant therapeutic implications. It suggests that this compound could be more effectively targeted to and transported into cells within diseased tissues that are acidic, potentially increasing its efficacy and reducing systemic exposure. This is particularly relevant for targeting ischemic tissues or the core of solid tumors. nih.gov Both the influx and efflux of this compound by hENT4 are enhanced in acidic environments, supporting the transporter's role in modulating nucleoside levels in these pathological contexts. nih.govnih.gov
Table 3: Kinetics of this compound Transport by hENT4
| pH Condition | Kinetic Profile | Affinity (Km) | Capacity (Vmax) | Noteworthy Feature |
| Acidic (pH 6.0) | Biphasic | High-Affinity Component: ~50 µMLow-Affinity Component: >600 µM | High-Affinity Component: ~30 pmol/mg/minLow-Affinity Component: ~500 pmol/mg/min | Positive cooperativity at concentrations >200 µM. nih.gov |
| Neutral (pH 7.5) | Monophasic | Low-Affinity System: ~2 mM | - | Only the low-affinity component is observed. nih.gov |
Q & A
Q. What experimental models are commonly used to study 2-Chloroadenosine's adenosine receptor (AR) activity, and how are these assays optimized?
- Methodological Answer : this compound is studied using receptor binding assays (e.g., competitive displacement of radiolabeled agonists) and functional assays (e.g., cyclic AMP modulation in mammalian cells). For receptor subtype selectivity, researchers employ:
- A1 vs. A2 differentiation : Isolated tissue preparations (e.g., rat vas deferens for A1 inhibition of neurogenic contractions) and cell lines expressing specific AR subtypes.
- Dose-response curves : EC50/IC50 values are calculated using nonlinear regression analysis.
Critical parameters include buffer composition (e.g., Mg<sup>2+</sup> concentration for receptor stability) and antagonist controls (e.g., DPCPX for A1 specificity) .
Q. How is this compound synthesized and characterized for purity in academic research?
- Methodological Answer : Synthesis involves halogenation of adenosine at the 2-position using POCl3 or SOCl2, followed by purification via reversed-phase HPLC. Key characterization steps:
- Purity validation : ≥95% purity confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).
- Stability testing : Assess degradation in aqueous buffers (pH 7.4, 37°C) over 24 hours using UV-Vis spectroscopy (λmax = 260 nm).
Example
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H12ClN5O4 | |
| Solubility (H2O) | 2.1 g/L (25°C) |
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's neuroprotective vs. pro-apoptotic effects in ischemic models?
- Methodological Answer : Contradictions arise from differential activation of AR subtypes (A1 vs. A3) and experimental variables (e.g., ischemia duration). Strategies include:
- Pathway-specific inhibitors : Use of MRS1523 (A3 antagonist) to isolate A1-mediated effects.
- Transcriptomic profiling : RNA-seq to identify time-dependent gene networks (e.g., DNA repair vs. apoptosis pathways) post-treatment .
Example findings:
| Biofunction | 3-Day Exposure (Change) | 7-Day Exposure (Change) |
|---|---|---|
| Cell Survival | ↓ 40% | ↓ 60% |
| DNA Repair Activity | ↑ 2.5-fold | No change |
| Data derived from IPA analysis of microarray datasets . |
Q. What advanced techniques are used to analyze this compound's modulation of synaptic transmission?
- Methodological Answer : Electrophysiological methods include:
- Patch-clamp recordings : Measure presynaptic Ca<sup>2+</sup> currents in hippocampal neurons.
- Quantal analysis : Assess inhibitory effects on potassium-evoked acetylcholine (ACh) release (e.g., reduced m.e.p.p. frequency in rat neuromuscular junctions) .
Key parameters: - Concentration dependency : IC50 = 10 μM for ACh inhibition in 7 mM K<sup>+</sup> models.
- Temporal resolution : Use rapid perfusion systems to apply this compound during depolarization pulses.
Q. How is Schild analysis applied to study competitive antagonism of this compound at adenosine receptors?
- Methodological Answer : Schild analysis quantifies antagonist affinity (pA2 values) by plotting log(dose ratio – 1) vs. log[antagonist]. Steps:
Generate agonist (this compound) dose-response curves with/without antagonists.
Calculate dose ratios (DR) at EC50 and derive Kd using the equation:
3. Validate linearity of Schild plots (slope ≈ 1 indicates competitive antagonism) <span data-key="28" class="reference-num" data-pages="undefined">16</span>.
Data Contradiction & Reproducibility
Q. Why do studies report conflicting results on this compound's inhibition of uridine uptake in erythrocytes?
- Methodological Answer :
Discrepancies stem from assay conditions (e.g., temperature, Na+ gradient). Best practices:
- Standardized protocols : Use 37°C incubation and 140 mM NaCl in transport buffer.
- Competitive inhibition controls : Co-administer nitrobenzylthioinosine (NBTI) to block equilibrative nucleoside transporters (ENTs). Reported Ki values vary from 33 μM (uridine influx) to 0.18 mM (NBTI binding) due to transporter subtype specificity .
Research Design & Ethical Compliance
Q. What in vivo models are appropriate for studying this compound's pharmacokinetics, and how are ethical guidelines adhered to?
- Methodological Answer :
Common models:
- Rodent ischemia-reperfusion : Gerbil bilateral carotid occlusion for cerebral pharmacokinetics .
- Ethical compliance : Follow ARRIVE guidelines for sample size justification and humane endpoints (e.g., ≤15% weight loss). Analytical methods:
- LC-MS/MS : Quantify plasma concentrations with a LOD of 0.1 ng/mL.
- Tissue distribution : Autoradiography using 3H-labeled this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
